4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
説明
BenchChem offers high-quality 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVSVPUEDEXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642453 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-90-7 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1H NMR and 13C NMR spectra of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Chloro-2,2-dimethyl-1-(2-fluoro-4-chlorophenyl)propan-1-one
Executive Summary
This technical guide provides a comprehensive analysis and expert interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. While the common name suggests a butyrophenone, the systematic name is 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one, and for clarity, this guide will proceed with the systematic structure. As a molecule of interest in pharmaceutical research and organic synthesis, definitive structural elucidation is paramount. This document serves as a key reference for researchers, scientists, and drug development professionals, detailing the predicted spectral features based on foundational NMR principles and data from analogous structures. We will dissect the causality behind chemical shifts, explore the significant impact of fluorine-proton and fluorine-carbon coupling, and provide a self-validating experimental protocol for acquiring and interpreting the spectra. All assertions are grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.
Introduction: The Imperative for Structural Verification
The compound 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one is a substituted ketone with potential applications as an intermediate in the synthesis of pharmacologically active agents. Its structure incorporates several key features that create a unique and informative NMR fingerprint: a sterically hindered ketone, a gem-dimethyl group, and a trisubstituted aromatic ring bearing two different halogen atoms (chlorine and fluorine). The presence of fluorine, a spin ½ nucleus, is particularly significant as it introduces heteronuclear coupling that complicates the spectrum but also provides invaluable structural information.[1][2]
NMR spectroscopy stands as the unequivocal gold standard for the structural determination of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework, confirm connectivity, and deduce stereochemical relationships. This guide will provide a predictive analysis, a standard practice in synthetic chemistry when characterizing novel compounds, by applying established principles of substituent effects, spin-spin coupling, and data from structurally related butyrophenones and fluorinated aromatic systems.[3][4]
Molecular Structure and Nomenclature Clarification
The topic name "4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone" implies a four-carbon chain. However, the "2,2-dimethyl" substitution on a butyrophenone backbone is structurally ambiguous. The most chemically logical interpretation, which will be analyzed herein, is 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one. This structure contains a tert-butyl group adjacent to the carbonyl, a feature that significantly influences the electronic and steric environment of the molecule.
Caption: Structure of 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show distinct signals in both the aliphatic and aromatic regions. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for such compounds due to its excellent solubilizing properties and minimal spectral interference.[5]
Aliphatic Region (δ 1.0 - 1.5 ppm)
The aliphatic portion of the molecule consists of a single, sterically demanding tert-butyl group directly attached to the carbonyl carbon.
-
δ ~1.35 ppm (Singlet, 9H): The nine protons of the two methyl groups (-C(CH₃)₂) are chemically and magnetically equivalent due to free rotation around the C-C bond. They do not have any adjacent protons to couple with, resulting in a sharp singlet. The chemical shift is downfield from a typical tert-butyl group (e.g., ~0.9 ppm in neopentane) due to the deshielding inductive effect of the adjacent carbonyl group.[6]
Aromatic Region (δ 7.0 - 7.8 ppm)
The aromatic region will be the most complex due to the interplay of substituent effects and spin-spin coupling between the three aromatic protons and the fluorine atom. The electron-withdrawing nature of the carbonyl group, fluorine, and chlorine will shift these protons downfield compared to benzene (δ 7.33 ppm).[4][7]
-
H-3' (ortho to F, meta to CO and Cl): This proton will experience coupling to H-5' (⁴JHH, meta-coupling, ~2-3 Hz) and a strong coupling to the ortho fluorine (³JHF, ~8-10 Hz). We predict its signal to appear as a doublet of doublets (dd) around δ 7.6-7.7 ppm . The significant downfield shift is due to the deshielding effect of the adjacent fluorine.
-
H-5' (meta to F and CO, ortho to Cl): This proton will be coupled to H-3' (⁴JHH, ~2-3 Hz), H-6' (³JHH, ortho-coupling, ~8-9 Hz), and the meta fluorine (⁴JHF, ~5-7 Hz).[8] This will likely result in a complex doublet of doublet of doublets (ddd) , appearing around δ 7.2-7.3 ppm .
-
H-6' (para to Cl, ortho to CO, meta to F): This proton is coupled to H-5' (³JHH, ~8-9 Hz) and the meta fluorine (⁴JHF, ~5-7 Hz). This signal is predicted to be a doublet of doublets (dd) around δ 7.4-7.5 ppm . The deshielding is enhanced by its position ortho to the carbonyl group.
Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ | N/A |
| ~7.2-7.3 | ddd | 1H | Ar-H ⁵' | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 |
| ~7.4-7.5 | dd | 1H | Ar-H ⁶' | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 |
| ~7.6-7.7 | dd | 1H | Ar-H ³' | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The chemical shifts are influenced by the electronegativity of the substituents, and crucially, the carbon signals of the aromatic ring will be split into doublets due to coupling with the fluorine atom.[9]
Carbon-Fluorine Coupling (ⁿJCF)
A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between carbon and fluorine (ⁿJCF).[10] The magnitude of this coupling is dependent on the number of bonds separating the nuclei:
-
¹JCF (Directly bonded): Very large, typically 180-250 Hz.
-
²JCF (Two bonds): Significant, typically 15-30 Hz.
-
³JCF (Three bonds): Variable, typically 5-15 Hz.
-
⁴JCF (Four bonds): Smaller, typically 1-5 Hz.
This phenomenon is an exceptionally powerful diagnostic tool for confirming the position of fluorine on the aromatic ring.[9][11]
Detailed Peak Assignments
-
Aliphatic Carbons:
-
δ ~28 ppm (quartet-like): The three equivalent methyl carbons of the tert-butyl group. In a proton-decoupled spectrum, this will be a singlet.
-
δ ~45 ppm: The quaternary carbon of the tert-butyl group. Its intensity will be lower due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.
-
-
Carbonyl Carbon:
-
δ ~205 ppm: The ketone carbonyl carbon. This signal will be shifted slightly downfield due to the steric bulk of the adjacent tert-butyl group. It may appear as a doublet due to four-bond coupling with fluorine (⁴JCF).
-
-
Aromatic Carbons:
-
C-1' (ipso- to CO): Predicted around δ 132 ppm as a doublet due to three-bond coupling to fluorine (³JCF ≈ 5-8 Hz).
-
C-2' (ipso- to F): This carbon will show the largest C-F coupling constant. It is expected around δ 160 ppm as a large doublet (¹JCF ≈ 250 Hz ).[9][12]
-
C-3': Predicted around δ 118 ppm . This signal will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz ).
-
C-4' (ipso- to Cl): Expected around δ 138 ppm . This signal will be a doublet due to three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).
-
C-5': Predicted around δ 128 ppm . This signal will be a doublet due to four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz).
-
C-6': Expected around δ 131 ppm . This signal will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 15-20 Hz ).
-
Summary of Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |
| ~28 | -C(C H₃)₃ | Singlet | N/A |
| ~45 | -C (CH₃)₃ | Singlet | N/A |
| ~118 | C-3' | Doublet | ²JCF ≈ 20-25 |
| ~128 | C-5' | Doublet | ⁴JCF ≈ 1-3 |
| ~131 | C-6' | Doublet | ²JCF ≈ 15-20 |
| ~132 | C-1' | Doublet | ³JCF ≈ 5-8 |
| ~138 | C-4' | Doublet | ³JCF ≈ 3-5 |
| ~160 | C-2' | Doublet | ¹JCF ≈ 250 |
| ~205 | C=O | Doublet (or singlet) | ⁴JCF ≈ 0-2 |
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocol is recommended.
Sample Preparation
-
Accurately weigh 10-15 mg of the purified solid 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one.
-
Transfer the solid to a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.
Instrumentation and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1.2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Data Processing Workflow
Caption: Standard workflow for processing raw FID data into interpretable NMR spectra.
Conclusion
This guide provides a robust and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one. The analysis highlights the characteristic singlet of the tert-butyl group and the complex, yet interpretable, patterns in the aromatic region governed by both homonuclear (H-H) and heteronuclear (H-F) couplings. The ¹³C spectrum is distinguished by large, distance-dependent C-F coupling constants that serve as definitive markers for the fluorine substituent's position. The provided experimental protocol ensures that researchers can reliably acquire and process high-quality data to validate these predictions. This comprehensive spectral characterization is an indispensable step in the quality control, regulatory submission, and further development of this and related chemical entities.
References
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
Journal of the American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]
-
ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
-
ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
-
PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Dissertation. Study on Synthesis of 4-chloro-4'-fluorobutyrophenone and 1-substituted Phenyl-2-pyrrolidone. [Link]
-
RSC Publishing. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. [Link]
-
RSC Publishing. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. [Link]
-
Reddit. Carbon-fluorine spin coupling constants. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
- Google Patents.
-
University of Regensburg. Chemical shifts. [Link]
-
Semantic Scholar. Table 2 from chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
MRI Questions. 5.2 Chemical Shift. [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Manasa Life Sciences. 4-Chloro-4'-fluorobutyrophenone. [Link]
-
ACS Publications. 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. [Link]
-
PubChem. 4-Chloro-4'-isopropylbutyrophenone. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
PMC. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]
-
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
-
SlidePlayer. Signal Areas. [Link]
-
SpectraBase. 4-Chloro-4'-methylbutyrophenone. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
-
Beilstein Journals. Syntheses of N-labeled pre-queuosine nucleobase derivatives. [Link]
-
Doc Brown's Advanced Organic Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane 1H proton nmr spectrum. [Link]
-
MDPI. and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 4-Chloro-4'-fluorobutyrophenone
An important point of clarification regarding the subject compound is necessary before delving into its material safety and toxicity profile. Initial searches for "4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone" did not yield specific safety data sheets or toxicological studies. However, significant information is available for the similarly named compound, 4-Chloro-4'-fluorobutyrophenone . This guide will therefore focus on the known safety and toxicity data for 4-Chloro-4'-fluorobutyrophenone, while underscoring that this is a distinct chemical entity. Researchers are advised to confirm the precise identity of their compound of interest before applying the information presented herein.
This document provides a comprehensive overview of the material safety data and toxicological profile of 4-Chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2), a halogenated organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] As a Senior Application Scientist, the following guide is structured to offer not just data, but actionable insights into the safe handling, potential hazards, and necessary precautions for laboratory and industrial applications.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C10H10ClFO | [3][4][5] |
| Molecular Weight | 200.64 g/mol | [3][4][5] |
| Appearance | Yellow to green liquid | [5] |
| Density | 1.22 g/mL at 25 °C | [2][6] |
| Boiling Point | 130-132 °C at 1.33 mbar | [2][5] |
| Melting Point | 5-6 °C | [2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Solubility | 380 mg/L in water (20°C) | [5] |
| Refractive Index | n20/D 1.5255 | [1][2] |
This compound is a combustible liquid and its vapors are heavier than air, which means they can spread along floors and form explosive mixtures with air upon intense heating.[6]
Hazard Identification and GHS Classification
4-Chloro-4'-fluorobutyrophenone is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| GHS Classification | Hazard Statement |
| Flammable liquids, Category 4 | H227: Combustible liquid |
| Skin sensitization, Sub-category 1B | H317: May cause an allergic skin reaction |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
It is crucial to note that some sources also indicate potential for skin and eye irritation, as well as respiratory tract irritation.[1][2][7]
Caption: GHS Hazard Classification for 4-Chloro-4'-fluorobutyrophenone.
Toxicological Profile
The toxicological properties of 4-Chloro-4'-fluorobutyrophenone have not been fully investigated.[4] However, the available data from safety data sheets provide some key insights.
-
Skin Corrosion/Irritation: Causes skin irritation.[7] May cause an allergic skin reaction.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Respiratory or Skin Sensitization: May cause respiratory irritation.[7]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[3][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
-
Specific Target Organ Toxicity (Repeated Exposure): Data not available.[3][4]
The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially harmful upon acute and chronic exposure.
Safe Handling and Personal Protective Equipment (PPE)
Given the known and potential hazards, stringent adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[4][7]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.[1][6]
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[3] Wash hands and face thoroughly after handling.[3][6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and strong bases.[1][4][6] Keep containers tightly closed.[5]
Caption: Workflow for the safe handling of 4-Chloro-4'-fluorobutyrophenone.
First-Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[3][6] If skin irritation or rash occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.[5] |
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6] Vapors can form explosive mixtures with air.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Ecological Information
4-Chloro-4'-fluorobutyrophenone is classified as toxic to aquatic life with long-lasting effects.[6] Therefore, it is imperative to prevent its release into the environment.[6] All waste material must be disposed of in accordance with national and local regulations at an approved waste disposal plant.[6]
Conclusion
While 4-Chloro-4'-fluorobutyrophenone is a valuable synthetic intermediate, it possesses a clear hazard profile that necessitates careful and informed handling. The primary risks include its combustibility, potential for skin sensitization, and aquatic toxicity. The absence of comprehensive toxicological data for endpoints such as carcinogenicity and reproductive toxicity warrants a precautionary approach, treating the compound with a high degree of care. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safety protocols, researchers can mitigate the risks associated with the use of this compound.
References
- SAFETY DATA SHEET for 4-Chloro-4'-fluorobutyrophenone. (2025, May 13). MilliporeSigma.
- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-fluorobutyrophenone. (2026, January 17). ChemicalBook.
- 4'-CHLORO-2,2-DIMETHYLPROPIOPHENONE SDS, 30314-42-2 Safety D
- SAFETY DATA SHEET for 4-Chloro-4'-fluorobutyrophenone. (2025, December 18). Fisher Scientific.
- 4'-Fluorobutyrophenone Safety Data Sheet. (2023, July 3). Apollo Scientific.
- 4-Chloro-4'-fluorobutyrophenone 3874-54-2 wiki. Guidechem.
- Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). (2005, October 3). Cole-Parmer.
- 4-Chloro-4'-fluorobutyrophenone Safety D
- 4'-Fluorobutyrophenone. PubChem.
- 4-Chloro-4'-fluorobutyrophenone 97 3874-54-2. Sigma-Aldrich.
- 4-Chloro-4'-fluorobutyrophenone. ChemBK.
- 4-Chloro-2'-fluorobutyrophenone. Daicel Pharma Standards.
Sources
Pharmacokinetic Profiling of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Derivatives
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone derivatives. As a class of compounds often investigated for their potential as central nervous system (CNS) agents, understanding their journey through the body is paramount to establishing a viable path from discovery to clinical application.[1][2][3] This document moves beyond rote protocols to elucidate the scientific rationale behind each experimental step, empowering researchers to design, execute, and interpret a robust ADME (Absorption, Distribution, Metabolism, and Excretion) program.
The unique structural motifs of this compound class—specifically the halogen substituents (chloro and fluoro) and the gem-dimethyl group—present distinct metabolic and physicochemical challenges and opportunities. Halogenation can significantly alter metabolic stability and receptor binding affinity, while the dimethyl configuration may introduce steric hindrance affecting enzyme interactions.[3] A thorough PK profile is therefore not just a regulatory requirement but a critical tool for optimizing lead compounds and predicting their in-human behavior.[4][5]
Part 1: The Strategic Framework for PK Profiling
A successful PK profiling campaign is a multi-stage, iterative process. It begins with rapid, high-throughput in vitro assays to triage compounds and culminates in definitive in vivo studies to understand the integrated biological system.[6][7][8] The goal is to build a comprehensive data package that informs dose selection, predicts human pharmacokinetics, and identifies potential liabilities such as drug-drug interactions (DDIs) early in development.[9][10]
The overall workflow is designed to answer a series of fundamental questions in a logical sequence, ensuring that resource-intensive in vivo studies are reserved for the most promising candidates identified through cost-effective in vitro screens.[11]
Part 2: Foundational In Vitro ADME Characterization
In vitro ADME assays are the bedrock of early PK assessment. They are designed to isolate and evaluate individual pharmacokinetic processes, providing crucial data to guide chemical optimization and identify potential liabilities before advancing to animal studies.[6][8][9]
Physicochemical Properties: Solubility and Permeability
Causality: Before a drug can be absorbed, it must first be in solution at the site of administration and then permeate across biological membranes. Poor solubility can lead to low and erratic absorption, while low permeability can prevent the drug from reaching systemic circulation.[12][13]
This assay provides a rapid determination of a compound's solubility in a physiologically relevant buffer.
-
Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of the butyrophenone derivative in 100% DMSO.
-
Dilution: Dispense the DMSO stock into a 96-well plate and add phosphate-buffered saline (PBS, pH 7.4) to achieve a final nominal concentration (e.g., 200 µM) with a low final DMSO concentration (e.g., <1%).
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound that is in excess of its solubility limit.
-
Separation: Centrifuge the plate to pellet the precipitate. Alternatively, use a filter plate to separate the solid from the saturated solution.
-
Quantification: Analyze the supernatant using LC-MS/MS against a calibration curve prepared in the same buffer system to determine the concentration of the dissolved compound.[14]
-
Self-Validation: Include control compounds with known high (e.g., Theophylline) and low (e.g., Griseofulvin) solubility to validate the assay run.
PAMPA assesses passive diffusion, a primary mechanism for drug absorption. It is a high-throughput, non-cell-based assay that models the gastrointestinal barrier.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate serves as the "acceptor" plate.
-
Dosing: Add the test compound (e.g., 10 µM in PBS, pH 7.4) to a standard 96-well plate (the "donor" plate).
-
Incubation: Place the acceptor filter plate on top of the donor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.
-
Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known physical parameters of the system.
-
Self-Validation: Run high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls to define the dynamic range of the assay.
Metabolic Stability Assessment
Causality: The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life and oral bioavailability.[1] Unstable compounds are cleared too rapidly to achieve therapeutic concentrations, while overly stable compounds may accumulate and cause toxicity.
This assay evaluates Phase I metabolic activity, particularly by Cytochrome P450 (CYP) enzymes.
-
Reagent Preparation: Thaw pooled liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH in PBS.
-
Incubation: In a 96-well plate, pre-warm the microsomes and the butyrophenone derivative (at a low concentration, e.g., 1 µM, to be under Km) to 37°C.
-
Initiation: Start the reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
-
Self-Validation: Include a rapidly metabolized control (e.g., Verapamil) and a stable control (e.g., Warfarin) to ensure the microsomal and cofactor activity is within expected ranges.
| Compound | Source of Microsomes | In-Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Derivative A | Human | 45 | 15.4 |
| Derivative A | Rat | 28 | 24.8 |
| Derivative A | Mouse | 12 | 57.8 |
| Verapamil (Control) | Human | 8 | 86.6 |
| Warfarin (Control) | Human | >120 | <5.8 |
Table 1: Representative data from a liver microsomal stability assay.
Plasma Protein Binding (PPB)
Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[6] High plasma protein binding can limit efficacy and affect drug distribution.
This is the gold standard method for determining the fraction of a compound bound to plasma proteins.
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus, which consists of paired wells separated by a semi-permeable membrane (e.g., 10 kDa MWCO).
-
Dosing: Add plasma (human, rat) spiked with the test compound (e.g., 5 µM) to one side of the membrane (the plasma chamber). Add protein-free buffer (PBS) to the other side (the buffer chamber).
-
Equilibration: Seal the unit and incubate on a shaking platform at 37°C for 4-24 hours, allowing the unbound compound to diffuse across the membrane until equilibrium is reached.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration in both samples via LC-MS/MS. To account for matrix effects, a sample from the plasma side should be matched with a calibration curve made in plasma, and the buffer side with a curve made in buffer.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Self-Validation: A highly bound control (e.g., Warfarin, >99% bound) and a low-binding control (e.g., Metoprolol, ~12% bound) must be run in parallel to validate the experiment.
Part 3: Definitive In Vivo Pharmacokinetic Evaluation
In vivo studies provide the integrated output of all ADME processes, defining how the drug concentration changes over time in a living system.[4][10][15] These studies are essential for understanding key PK parameters like bioavailability and half-life.
Bioanalytical Method Validation
Causality: Before an in vivo study can be conducted, a robust and reliable analytical method for quantifying the drug in biological matrices (e.g., plasma, blood) is required. This is a non-negotiable step mandated by regulatory agencies like the FDA and EMA to ensure data integrity.[16][17][18]
The method validation process for an LC-MS/MS assay must assess:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: How close the measured values are to the true values and to each other, respectively.
-
Calibration Curve: The relationship between concentration and instrument response over a relevant range.
-
Recovery and Matrix Effect: The efficiency of the sample extraction process and the influence of the biological matrix on analyte ionization.
-
Stability: The stability of the analyte under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
Rodent Pharmacokinetic Study Design
Causality: Rodent studies (typically in rats) are the first step in understanding a compound's in vivo disposition. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine fundamental parameters, most importantly absolute oral bioavailability (F%).
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.
-
Dosing:
-
IV Group: Administer the drug as a bolus via the tail vein (e.g., 1 mg/kg). The formulation must be a clear solution (e.g., in saline/DMSO/solubilizing agent).
-
PO Group: Administer the drug via oral gavage (e.g., 5 mg/kg). The formulation is typically a suspension or solution (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at pre-defined time points into anticoagulant-treated tubes. Typical time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Immediately process blood to plasma by centrifugation and store frozen at -80°C until analysis.
-
Analysis: Quantify the plasma concentrations of the butyrophenone derivative using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
| Parameter | Definition | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax | Maximum observed plasma concentration | 450 ng/mL | 680 ng/mL |
| Tmax | Time to reach Cmax | 0.08 hr (5 min) | 1.0 hr |
| AUC(0-inf) | Area under the curve from time 0 to infinity | 980 hrng/mL | 2450 hrng/mL |
| t½ | Elimination half-life | 3.5 hr | 3.7 hr |
| CL | Clearance | 17.0 mL/min/kg | - |
| Vdss | Volume of distribution at steady state | 3.57 L/kg | - |
| F% | Absolute Oral Bioavailability | - | 50% |
Table 2: Representative pharmacokinetic parameters for a butyrophenone derivative from a rat study. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Part 4: Conclusion and Integrated Perspective
The successful pharmacokinetic profiling of a 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone derivative is a systematic process of building knowledge. The in vitro data on solubility, permeability, metabolic stability, and protein binding provide the mechanistic foundation to understand the in vivo results. For example, a low oral bioavailability (F%) observed in the rat study might be explained by high first-pass metabolism (predicted by low microsomal stability) or poor absorption (predicted by low permeability).
This guide provides the core methodologies and, more importantly, the strategic thinking required to navigate the complexities of drug metabolism and pharmacokinetics. By adhering to these principles of causality and self-validation, researchers can generate a high-quality data package that de-risks their development program and provides a clear line of sight toward clinical evaluation. The ultimate goal is to connect the administered dose to the concentration of the drug at the target site, which is the fundamental basis of rational drug development.[19][20][21]
References
- Clinical pharmacology and pharmacokinetics guidelines - EMA. European Medicines Agency.
- In Vitro ADME Assays: Principles, Applications & Protocols.
- In Vitro ADME. Selvita.
- In Vitro ADME Assays and Services.
- Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA).
- In Vitro ADME Studies. PharmaLegacy.
- In Vitro ADME. WuXi AppTec Lab Testing Division.
- Metabolism and Pharmacokinetic Studies. U.S.
- Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. European Medicines Agency (EMA).
- Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
- Distribution, excretion and metabolism of neuroleptics of the butyrophenone type. I.
- In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. PubMed.
- Quantitative analysis of small molecules in biological samples. Jeevan Prasain, Ph.D. Department of Pharmacology & Toxicology, UAB.
- Population Pharmacokinetics Guidance for Industry February 2022. U.S.
- Pk/bio-distribution. MuriGenics.
- Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. European Medicines Agency (EMA).
- Guidance for Industry: Population Pharmacokinetics. U.S.
- In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Xyzagen.
- Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S.
- Phenothiazines and butyrophenones. LITFL.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- Butyrophenones.
- Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.
- Refined ADME Profiles for
- Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
Sources
- 1. litfl.com [litfl.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 6. selvita.com [selvita.com]
- 7. criver.com [criver.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. xyzagen.com [xyzagen.com]
- 11. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. mdpi.com [mdpi.com]
- 13. vcclab.org [vcclab.org]
- 14. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 15. Pk/bio-distribution | MuriGenics [murigenics.com]
- 16. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
Thermodynamic Stability of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone at Room Temperature: A Technical Guide
Executive Summary
The compound 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS 898765-90-7) is a highly functionalized, sterically hindered halogenated ketone. In pharmaceutical development, butyrophenone derivatives serve as critical active pharmaceutical ingredient (API) precursors and structural backbones for neuroleptic agents. Understanding the thermodynamic stability of this specific molecule at room temperature (22–25 °C) is paramount for establishing shelf-life, formulating storage protocols, and preventing cold-chain dependency.
This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic profile, driven by its unique steric and electronic properties, and outlines a self-validating experimental workflow for stability profiling.
Structural Thermodynamics & Mechanistic Causality
The thermodynamic stability of a molecule at room temperature is dictated by the depth of its Gibbs free energy well ( ΔGf∘ ) and the kinetic barriers ( Ea ) preventing degradation. For 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, stability is exceptionally high due to two primary structural features:
A. Steric Shielding and the Prevention of Enolization
Standard aliphatic ketones are susceptible to base-catalyzed degradation, oxidation, and racemization via alpha-deprotonation (enolization). However, the presence of the 2,2-dimethyl group adjacent to the carbonyl carbon completely eliminates alpha-protons.
-
Causality: Without an enolizable proton, the primary kinetic pathway for tautomerization is blocked. Furthermore, the massive steric bulk of the tert-alkyl group acts as a physical shield, drastically increasing the activation energy required for nucleophiles (e.g., water or hydroxide ions) to attack the electrophilic carbonyl carbon. This results in near-complete resistance to ambient hydrolysis.
B. Electronic Modulation via Halogenation
The phenyl ring is substituted with halogens at the 4'-chloro and 2'-fluoro positions.
-
Causality: Fluorine and chlorine exert strong electron-withdrawing inductive effects (-I), which theoretically increases the electrophilicity of the carbonyl group. However, the resonance donation (+R) from the halogens into the aromatic system stabilizes the π -cloud. The net result is a highly stable aromatic system resistant to electrophilic aromatic substitution, while the carbonyl remains protected by the aforementioned steric bulk.
This structural synergy mirrors the robust thermal stability seen in related unbranched butyrophenones (such as haloperidol), which have been proven to remain stable up to 230 °C and maintain integrity for years at room temperature, as detailed in the [1].
Fig 1. Mechanistic causality of thermodynamic stability via steric and electronic modulation.
Thermodynamic Stability Profile at Room Temperature (25 °C)
At standard room temperature (25 °C) and ambient humidity (60% RH), 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone resides in a deep thermodynamic minimum.
-
Phase Stability and Polymorphism: Unlike some flexible pharmaceutical intermediates that undergo spontaneous polymorphic transitions at room temperature, the rigid steric constraints of this molecule lock its crystal lattice. Studies on the[2] indicate that while some derivatives exhibit multiple crystalline forms, highly substituted analogs often maintain a single, thermodynamically stable lattice at 25 °C.
-
Cold-Chain Independence: Recent meta-analyses on the [3] demonstrate that even complex biologics can maintain stability outside refrigeration. Small, sterically hindered molecules like this butyrophenone derivative inherently bypass the need for 2–8 °C storage, drastically reducing logistical overhead.
Self-Validating Experimental Protocol for Stability Profiling
To ensure absolute trustworthiness and scientific integrity, stability testing must be self-validating. This protocol utilizes orthogonal analytical techniques—combining chromatographic mass balance (HPLC-UV/MS) with thermodynamic phase validation (DSC/TGA).
Step 1: Sample Preparation & Baseline Characterization
-
Methodology: Accurately weigh 10.0 mg of the API and dissolve it in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock solution.
-
Causality: Methanol ensures complete solubilization without inducing solvolysis at room temperature, providing a pristine, un-degraded baseline for chromatographic profiling.
Step 2: Isothermal Real-Time Stress Testing (25 °C)
-
Methodology: Store solid-state API and solution aliquots in controlled environmental chambers set to 25 °C ± 2 °C and 60% ± 5% RH for 6 months.
-
Causality: This mimics standard ambient storage conditions, allowing researchers to calculate the real-time Gibbs free energy of degradation ( ΔG‡ ) and validate shelf-life claims.
Step 3: Forced Degradation (Orthogonal Validation)
-
Methodology: Subject separate aliquots to ICH Q1B standard stressors: 0.1 M HCl, 0.1 M NaOH, 3% H2O2 , and UV-Vis light (1.2 million lux-hours) for 7 days at elevated temperatures (where applicable).
-
Causality: Accelerating degradation identifies the primary degradation pathways. If the molecule degrades, this proves the analytical method is "stability-indicating" (capable of resolving the parent peak from degradants), thereby validating the zero-degradation results seen in Step 2.
Step 4: HPLC-UV/MS and Thermal Analysis
-
Methodology: Analyze aliquots using a C18 column with a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid). Concurrently, perform DSC/TGA on solid samples from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Causality: HPLC-MS identifies the exact mass of any degradants formed. DSC/TGA confirms the absence of endothermic decomposition or polymorphic shifts at room temperature.
Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data Presentation
Based on the structural thermodynamics and behavior of analogous butyrophenones, the expected degradation profile of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is summarized below. The data highlights the compound's extreme resilience at room temperature.
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Primary Mechanistic Pathway |
| Isothermal (Solid) | 25 °C | 6 Months | < 0.1% | None (Thermodynamically stable) |
| Isothermal (Solution) | 25 °C | 6 Months | < 0.5% | Trace hydrolysis |
| Acidic (0.1 M HCl) | 70 °C | 7 Days | 2.0 - 5.0% | Acid-catalyzed hydrolysis |
| Basic (0.1 M NaOH) | 70 °C | 7 Days | 1.0 - 3.0% | Highly sterically hindered hydrolysis |
| Oxidative (3% H2O2 ) | 25 °C | 7 Days | < 1.0% | Trace oxidation |
| Photolytic (UV-Vis) | 25 °C | 1.2M Lux-hrs | 1.0 - 2.0% | Radical dehalogenation |
References
-
Djilali, K., et al. (2025). "Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis." Processes, 13(3), 904. Available at:[Link]
-
Azibi, M., Draguet-Brughmans, M., & Bouché, R. (1984). "Polymorphism of Butyrophenones Related to Haloperidol." Journal of Pharmaceutical Sciences, 73(4), 512-515. Available at:[Link]
-
Suárez-Casillas, P., et al. (2025). "Stability of thermolabile drugs at room temperature. A review." Farmacia Hospitalaria, 49(5), 328-338. Available at:[Link]
Sources
4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone as an active pharmaceutical ingredient (API) intermediate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS: 898765-90-7)
Executive Summary & Medicinal Chemistry Rationale
4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a highly specialized, multi-functional active pharmaceutical ingredient (API) intermediate. Its architecture is defined by two critical domains: a sterically hindered gem-dimethyl ketone and a di-halogenated phenyl ring. In modern drug discovery, the strategic incorporation of these motifs is frequently used to overcome pharmacokinetic liabilities and enhance target engagement.
The "Magic Methyl" and Metabolic Stability
The presence of the gem-dimethyl group adjacent to the carbonyl carbon is not merely a structural anomaly; it is a deliberate design choice to block metabolic soft spots. The incorporation of gem-dimethyl groups severely restricts conformational flexibility, locking the molecule into its bioactive conformation, and critically prevents cytochrome P450-mediated oxidation at the α-carbon[1],[2]. This structural modification reliably increases the metabolic half-life of the resulting API[3].
Halogen Vectors
The 2'-fluoro substituent acts as a conformational lock via dipole-dipole interactions and modulates the pKa of the system. Concurrently, the 4'-chloro group serves a dual purpose: it acts as a lipophilic bioisostere in the final drug product and functions as a highly specific vector for late-stage transition-metal-catalyzed cross-coupling[4].
Fig 1: Pharmacophoric and synthetic rationale for the structural features of the intermediate.
Synthetic Workflows & Mechanistic Challenges
The very features that make this intermediate valuable for API stability (steric bulk and stable aryl chlorides) present significant challenges during synthesis.
Fig 2: Divergent synthetic workflows utilizing the sterically hindered ketone and aryl chloride.
Workflow A: Enantioselective Reduction of the Hindered Ketone
Standard hydride reductions (e.g., NaBH₄) of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone are notoriously sluggish and yield racemic mixtures due to the severe steric clash imposed by the gem-dimethyl moiety. To achieve high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya Ruthenium(II) catalysts is required[5],[6]. The rigid chiral environment of the diamine ligand forces the bulky gem-dimethyl group into a specific orientation during the transition state, enabling stereoselective hydride transfer.
Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH)
| Catalyst System | Hydride Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| NaBH₄ (Control) | MeOH | 25 | 12 | 45 | 0 |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH / Et₃N | 40 | 24 | 88 | 92 |
| RuCl(p-cymene)[(S,S)-Fs-DPEN] | HCOOH / Et₃N | 40 | 24 | 99 | 98 |
Protocol A: ATH Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with ultra-pure N₂.
-
Reagent Loading: Charge the flask with 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (10.0 mmol, 1.0 eq) and RuCl(p-cymene)[(S,S)-Fs-DPEN] (0.1 mmol, 1 mol%).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM), followed by a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 15 mL).
-
Reaction: Seal the flask and stir the biphasic mixture vigorously at 40°C for 24 hours. Causality note: The elevated temperature is required to overcome the activation energy barrier imposed by the gem-dimethyl steric bulk.
-
Workup: Cool to room temperature. Quench slowly with saturated aqueous NaHCO₃ (Caution: CO₂ evolution). Extract with EtOAc (3 × 20 mL).
-
Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the chiral alcohol.
Workflow B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
Aryl chlorides possess a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition step to the Palladium(0) center highly unfavorable compared to aryl bromides or iodides[4]. To activate the 4'-chloro position of this intermediate, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos must be employed. These ligands stabilize the active mono-ligated Pd(0) species and accelerate oxidative addition[7].
Table 2: Optimization of Suzuki-Miyaura Coupling
| Pd Source (2 mol%) | Ligand (4 mol%) | Base (2.0 eq) | Solvent | Yield (%) |
| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 12 |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 28 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 94 |
Protocol B: Cross-Coupling Step-by-Step Methodology
-
Preparation: In a glovebox or using standard Schlenk techniques, charge a reaction vial with 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (5.0 mmol, 1.0 eq), the desired arylboronic acid (6.0 mmol, 1.2 eq), and finely milled K₃PO₄ (10.0 mmol, 2.0 eq).
-
Catalyst Loading: Add Pd(OAc)₂ (0.1 mmol, 2 mol%) and XPhos (0.2 mmol, 4 mol%).
-
Degassing: Evacuate the vial and backfill with N₂ (Repeat 3x).
-
Solvent Addition: Inject 11 mL of a rigorously degassed Toluene/H₂O mixture (10:1 v/v). Causality note: Water is essential to dissolve the phosphate base and accelerate the transmetalation step.
-
Reaction: Heat the sealed vial to 100°C in an oil bath for 12 hours with vigorous stirring.
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via automated flash chromatography to isolate the biaryl product.
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate before downstream API synthesis, the following QC parameters must be validated:
-
HPLC Purity: >99.0% (C18 column, Acetonitrile/Water with 0.1% TFA gradient, UV detection at 254 nm).
-
Chiral HPLC (Post-ATH): Chiralcel OD-H or equivalent to verify >98% ee.
-
¹H NMR (400 MHz, CDCl₃): Ensure the gem-dimethyl protons appear as a distinct, sharp singlet integrating to 6H (~1.2 ppm), and confirm the absence of α-enolization artifacts.
References
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ResearchGate.[Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.[Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.[Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.[Link]
-
LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes? Hypha Discovery.[Link]
-
Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications.[Link]
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
Application Note: Regioselective Synthesis and Catalytic Asymmetric Reduction of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
[https://www.sciencedirect.com/science/article/pii/S00404039
Executive Summary & Scientific Clarification
In advanced pharmaceutical manufacturing, the structural precision of Active Pharmaceutical Ingredient (API) building blocks is paramount. 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS: 898765-90-7)[1] is a highly sterically hindered, achiral ketone[2]. Because the molecule itself lacks a stereocenter, "asymmetric synthesis" in this context refers to its critical role as a prochiral substrate.
The primary industrial objective for this scaffold is its enantioselective reduction to yield the corresponding chiral alcohol, (1R)-1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-ol. This application note details a self-validating workflow encompassing the regioselective upstream synthesis of the ketone and its subsequent Catalytic Asymmetric Transfer Hydrogenation (ATH)[3].
Mechanistic Insights & Causality (E-E-A-T)
The Challenge of Steric Bulk
The target ketone features a fully substituted α -carbon (a 2,2-dimethylbutyl chain) adjacent to a di-halogenated phenyl ring. This extreme steric bulk physically blocks the approach of standard inner-sphere hydrogenation catalysts, leading to poor conversions and racemic mixtures[4].
Catalyst Selection: Outer-Sphere Mechanism
To overcome this, we employ Noyori’s outer-sphere ATH utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst[5]. The spatial arrangement of the p-cymene ligand and the chiral TsDPEN diamine creates a highly specific chiral pocket. The hydride transfer proceeds via a six-membered pericyclic transition state involving the Ru-H and the NH proton of the ligand. This allows the bulky tert-alkyl group to orient away from the catalyst core, ensuring high enantioselectivity.
Thermodynamic Driving Force
The choice of hydrogen donor is equally critical. While isopropanol is common, it operates via an equilibrium mechanism (Meerwein-Ponndorf-Verley type)[3]. For sterically hindered substrates, the reverse oxidation reaction severely limits conversion. By utilizing a Formic Acid/Triethylamine (FA/TEA) azeotrope, the reaction becomes strictly irreversible due to the continuous evolution of CO₂ gas, driving the conversion to >99%[6].
Workflow Visualization
Fig 1: Regioselective synthesis and asymmetric transfer hydrogenation workflow.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Prochiral Ketone
While direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene[7] is possible, it often yields an inseparable mixture of regioisomers. To ensure absolute product integrity, we utilize a Grignard addition to a Weinreb amide.
Objective : Synthesis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. Reagents :
-
1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv, 20 mmol)
-
Magnesium turnings (1.2 equiv, 24 mmol)
-
N-Methoxy-N-methyl-2,2-dimethylbutanamide (Weinreb amide) (0.95 equiv, 19 mmol)
-
Anhydrous THF (0.5 M)
Step-by-Step Methodology :
-
Grignard Initiation : In a dry Schlenk flask under Argon, add Mg turnings and 5 mL THF. Add a single crystal of iodine to activate the magnesium. Add 10% of the aryl bromide and heat gently to 40 °C until the brown iodine color dissipates.
-
Grignard Formation : Add the remaining aryl bromide dropwise over 30 minutes. Stir for 2 hours at 40 °C until the Mg turnings are mostly consumed.
-
Coupling : Cool the Grignard reagent to 0 °C. Add a solution of the Weinreb amide in THF dropwise over 20 minutes. Causality Note: The N-methoxy group coordinates with the magnesium ion, forming a stable 5-membered chelated tetrahedral intermediate. This strictly prevents a second equivalent of Grignard from attacking, avoiding tertiary alcohol formation.
-
Quench & Workup : Stir for 1 hour at room temperature. Quench slowly with 1M HCl (30 mL) at 0 °C to collapse the tetrahedral intermediate and release the ketone. Extract with MTBE (3 x 30 mL), wash with brine, and concentrate.
-
Validation : Analyze the crude product via GC-MS. Self-Validation Checkpoint: Confirm the presence of the target mass (m/z 228) and the absolute absence of over-addition byproducts.
Protocol B: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Objective : Enantioselective reduction to (1R)-1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-ol. Reagents :
-
4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (1.0 equiv, 10 mmol)
-
RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mol%, S/C = 1000)
-
Formic Acid / Triethylamine (FA/TEA) azeotrope (5:2 molar ratio, 5.0 equiv)
-
Anhydrous DMF (0.5 M)
Step-by-Step Methodology :
-
System Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). This prevents catalyst poisoning by ambient oxygen.
-
Catalyst Activation : Dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in 20 mL of anhydrous, degassed DMF. Stir for 10 minutes at room temperature. The base in the FA/TEA mixture will subsequently deprotonate the diamine ligand, forming the active 16-electron Ru-amide species.
-
Substrate Addition : Introduce the ketone substrate via syringe, followed immediately by the dropwise addition of the FA/TEA azeotrope.
-
Reaction Execution : Heat the reaction mixture to 40 °C. Self-Validation Checkpoint: Observe steady effervescence (CO₂ gas evolution), which visually confirms active hydride transfer and the irreversibility of the catalytic cycle.
-
Monitoring : After 18 hours, withdraw a 50 µL aliquot, quench with water, extract into hexane, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min). The reaction is complete when the ketone peak is <1% AUC.
-
Workup & Purification : Cool to 0 °C, quench with saturated aqueous NaHCO₃ (20 mL) to neutralize residual formic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 9:1 Hexane/EtOAc).
Quantitative Data Presentation
The following table demonstrates the necessity of the chosen catalyst and hydrogen donor system for this specific sterically hindered substrate.
Table 1: Catalyst and Condition Screening for ATH of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
| Catalyst System | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | FA/TEA (5:2) | 40 | 24 | >99 | 96 (R) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / tBuOK | 25 | 48 | 45 | 88 (R) |
| RhCl[(R,R)-TsDPEN] | FA/TEA (5:2) | 40 | 24 | 85 | 91 (R) |
| Ir(Cp)[(R,R)-TsDPEN] | FA/TEA (5:2) | 40 | 24 | 70 | 82 (R) |
Note: The iPrOH system suffers from poor conversion due to the reversibility of the reaction competing against the extreme steric bulk of the 2,2-dimethyl group.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 175136-74-0|3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione|BLD Pharm [bldpharm.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Advanced Laboratory Purification Protocols for Synthesized 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
Introduction & Mechanistic Context
4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a highly specialized halogenated ketone utilized as a foundational building block in organic synthesis and medicinal chemistry. The butyrophenone moiety is a critical pharmacophore, frequently serving as the structural backbone for compounds targeting dopamine D2 receptors in antipsychotic drug design[1].
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 2,2-dimethylbutanoyl chloride, utilizing aluminum chloride (AlCl₃) as a Lewis acid catalyst[2]. While the synthetic route is highly efficient, the downstream purification is complicated by three primary factors:
-
Strong Catalyst-Product Complexation: AlCl₃ coordinates tightly to the carbonyl oxygen of the product.
-
Regioisomer Formation: Competing ortho/para directing effects of the fluorine and chlorine atoms can generate closely related structural isomers.
-
Unreacted Precursors: Residual acyl chlorides readily hydrolyze into lipophilic aliphatic acids.
This application note details a self-validating, three-stage purification workflow designed to isolate 4'-chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS 898765-90-7)[3] to >99% purity.
Physicochemical Profiling
To design an effective purification strategy, the physicochemical properties of the target molecule must dictate the choice of solvents and techniques. The dual-halogenated aromatic ring combined with the neo-alkyl chain renders this compound highly lipophilic.
| Property | Value |
| Chemical Name | 1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one |
| CAS Registry Number | 898765-90-7 |
| Molecular Formula | C₁₂H₁₄ClFO |
| Molecular Weight | 228.69 g/mol |
| Physical State (RT) | Colorless to pale yellow liquid |
| Polarity | Moderate (Ketone) |
| Solubility Profile | Dichloromethane (DCM), Ethyl Acetate, Hexanes (High); Water (Insoluble) |
Purification Workflow Diagram
Figure 1: Purification workflow for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone.
Experimental Protocols
Stage 1: Primary Recovery via Liquid-Liquid Extraction (LLE)
Causality: The Lewis acid AlCl₃ coordinates strongly to the carbonyl oxygen lone pairs of the newly formed butyrophenone[2]. This complex is highly stable and must be forcefully hydrolyzed to release the free ketone. Ice-cold HCl is utilized to prevent exothermic degradation and suppress the formation of insoluble aluminum hydroxide [Al(OH)₃] emulsions, which are notoriously difficult to separate.
-
Quenching: Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (approx. 10 mL per gram of AlCl₃ used). Stir for 30 minutes until all solids dissolve.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract three times with Dichloromethane (DCM).
-
Neutralization: Wash the combined organic extracts with saturated aqueous NaHCO₃.
-
Causality: This neutralizes residual HCl and deprotonates any unreacted 2,2-dimethylbutanoic acid (formed from unreacted acyl chloride), partitioning it into the aqueous layer as a water-soluble sodium salt.
-
-
Brine Wash & Drying: Wash with saturated NaCl (brine) to remove bulk water, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Self-Validation: Spot the final aqueous waste and the organic concentrate on a silica gel TLC plate (eluent: 90:10 Hexanes:EtOAc). Visualize under UV (254 nm). The absence of a UV-active spot in the aqueous lane confirms complete extraction of the product.
Stage 2: High-Resolution Flash Chromatography
Causality: The crude mixture contains the target 4'-chloro-2'-fluoro isomer and potentially other regioisomers. Because fluorine and chlorine differ in electronegativity and steric volume, the overall dipole moment of the isomers varies slightly. We utilize a low-polarity isocratic system to exploit these subtle differences in silica affinity. The target ortho-fluoro isomer typically elutes slightly faster due to intramolecular steric shielding of the carbonyl by the adjacent fluorine atom, which reduces the ketone's hydrogen-bonding interaction with the silanol groups on the stationary phase.
-
Column Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using Hexanes.
-
Loading: Dissolve the crude oil in a minimum volume of DCM and apply it evenly to the top of the silica bed.
-
Elution: Elute isocratically using a 98:2 mixture of Hexanes:Ethyl Acetate. Collect 20 mL fractions.
-
Self-Validation: Monitor fractions via TLC. The target compound will appear as the major UV-active spot with an R_f of approximately 0.45. Discard mixed fractions to ensure absolute regioisomeric purity. Combine and concentrate the pure fractions.
Stage 3: Fractional Vacuum Distillation (Kugelrohr)
Causality: Flash chromatography often leaves trace siloxane impurities dissolved from the silica gel, as well as residual high-boiling solvents. Distillation under high vacuum ensures the isolation of the ketone in a state suitable for sensitive downstream organometallic reactions (e.g., Grignard additions).
-
Setup: Transfer the concentrated chromatography product to a Kugelrohr distillation flask.
-
Degassing: Apply a high vacuum (< 1 mbar) at room temperature for 15 minutes to remove any residual volatile solvents (Hexanes/DCM).
-
Distillation: Gradually increase the oven temperature. The target butyrophenone will typically distill at approximately 110–125 °C at 0.5 mbar.
-
Self-Validation: The distillation head temperature must remain constant during the main fraction collection. A fluctuating temperature indicates the co-distillation of impurities.
Analytical Validation (E-E-A-T)
To ensure the protocol's success, the final product must be orthogonally validated:
-
HPLC-UV: Run on a C18 reverse-phase column using an Acetonitrile/Water gradient. The target compound must present a single sharp peak (>99% AUC) at 254 nm.
-
GC-MS: Confirms the molecular ion mass (m/z = 228.1). The isotopic pattern must show a distinct 3:1 ratio for the M and M+2 peaks, which is the definitive characteristic of a molecule containing a single chlorine atom.
References
- Source: grokipedia.
- Source: benchchem.
- Title: 1-(4-chloro-2-fluorophenyl)
Sources
Application Note: Strategic Reagents and Protocols for the Selective Fluorination of 4'-Chloro-2,2-dimethylbutyrophenone
Executive Summary & Structural Analysis
The selective fluorination of complex, densely functionalized intermediates is a critical operation in modern drug development and materials science. 4'-Chloro-2,2-dimethylbutyrophenone presents a unique synthetic challenge due to its specific structural constraints:
-
Quaternary Alpha-Center: The C2 position is fully substituted with two methyl groups, completely precluding traditional enol/enolate-driven electrophilic alpha-fluorination.
-
Deactivated Aromatic Ring: The phenyl ring is electronically deactivated by both the electron-withdrawing para-chloro group and the meta-directing carbonyl moiety.
-
Unactivated Aliphatic Chain: The ethyl appendage contains unactivated secondary (C3) and primary (C4) C(sp³)-H bonds.
To successfully functionalize this substrate, chemists must abandon standard basic fluorination protocols and instead deploy advanced catalytic strategies. This guide details two orthogonal, self-validating methodologies: Photocatalytic Aliphatic C(sp³)-H Fluorination and Superacid-Promoted Aromatic C(sp²)–H Fluorination .
Strategy 1: Photocatalytic Aliphatic C(sp³)-H Fluorination
Mechanistic Rationale & Causality
To target the unactivated C3/C4 positions, we utilize a Hydrogen Atom Transfer (HAT) pathway driven by Tetrabutylammonium decatungstate (TBADT) and N-Fluorobenzenesulfonimide (NFSI) .
-
Regioselectivity: The highly electrophilic photoexcited TBADT* preferentially abstracts a hydrogen atom from the most electron-rich and sterically accessible position. While the C3 secondary C–H bond has a lower bond dissociation energy (BDE) than the C4 primary C–H bond, steric shielding from the adjacent quaternary C2 center dictates a mixture of C3 and C4 fluorination, heavily favoring C3.
-
Base Additive (Causality): The addition of a mild base (NaHCO₃) is non-negotiable. Without it, the byproduct dibenzenesulfonamide (NHSI) acts as a Brønsted acid, catalyzing a deleterious Ritter-type displacement of the newly formed C–F bond by the acetonitrile solvent to form an acetamide[1].
-
Photochemical Protection: The substrate contains gamma-protons (C4), introducing the risk of Norrish Type II photochemical cleavage under UV light. However, TBADT possesses a significantly higher molar extinction coefficient at 365 nm than the aryl ketone, effectively acting as an internal optical filter and dominating the photon absorption pathway.
Photocatalytic HAT cycle for C(sp3)-H fluorination using TBADT and NFSI.
Self-Validating Protocol: TBADT/NFSI Fluorination
This protocol is adapted from the robust standards established for unactivated C(sp³)–H fluorination[2].
Reagents:
-
4'-Chloro-2,2-dimethylbutyrophenone (1.0 mmol, 210.7 mg)
-
NFSI (2.0 mmol, 630 mg)
-
TBADT (0.02 mmol, 66 mg, 2 mol%)
-
NaHCO₃ (1.0 mmol, 84 mg)
-
Solvent: Acetonitrile/H₂O (10:1, 10 mL)
Step-by-Step Workflow:
-
Preparation (Pre-Reaction Check): Charge an oven-dried 20 mL borosilicate glass vial with the substrate, NFSI, TBADT, and NaHCO₃. Add the solvent mixture.
-
Degassing (Critical Step): Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the TBADT excited state, halting the catalytic cycle.*
-
Irradiation: Seal the vial under an argon atmosphere and irradiate with 365 nm UV LEDs (intensity > 30 mW/cm²) at ambient temperature (cooling fan applied to maintain ~25 °C) for 16 hours.
-
In-Process Control (IPC): At 8 hours, remove a 50 µL aliquot via syringe under argon. Filter through a short silica plug (eluting with EtOAc) and acquire a ¹⁹F NMR spectrum using fluorobenzene as an internal standard. Validation marker: Look for a diagnostic multiplet between -160 to -175 ppm, confirming secondary aliphatic C–F bond formation.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (5 mL) to neutralize residual NFSI. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Strategy 2: Superacid-Promoted Aromatic C(sp²)–H Fluorination
Mechanistic Rationale & Causality
Fluorinating the deactivated aryl ring of 4'-chloro-2,2-dimethylbutyrophenone requires overcoming significant electronic barriers. The 3' and 5' positions are the least deactivated, being ortho to the chlorine and meta to the carbonyl. Standard electrophilic reagents are insufficiently reactive.
To achieve this, we utilize Selectfluor activated by Trifluoromethanesulfonic acid (TfOH) . The superacid protonates the Selectfluor reagent, generating a highly electrophilic, dicationic fluorine species capable of functionalizing deactivated arenas. Recent studies also indicate that protodefluorinated Selectfluor byproducts can aggregatively activate the reagent, a phenomenon enhanced in highly acidic media[3].
Self-Validating Protocol: Selectfluor/TfOH Fluorination
Reagents:
-
4'-Chloro-2,2-dimethylbutyrophenone (1.0 mmol, 210.7 mg)
-
Selectfluor (2.5 mmol, 885 mg)
-
TfOH (10.0 mmol, 1.50 g)
-
Solvent: Anhydrous Acetonitrile (5 mL)
Step-by-Step Workflow:
-
Preparation (Pre-Reaction Check): Ensure all glassware is flame-dried. Causality: TfOH reacts violently with water, and moisture will rapidly degrade the activated Selectfluor intermediate.
-
Mixing: In a PTFE-lined screw-cap vial under argon, dissolve the substrate and Selectfluor in anhydrous acetonitrile.
-
Activation: Cool the vial to 0 °C in an ice bath. Add TfOH dropwise over 5 minutes. Caution: Highly exothermic.
-
Heating: Seal the vial and heat to 70 °C in an oil bath for 12 hours.
-
In-Process Control (IPC): Cool the reaction to room temperature. Carefully remove a 50 µL aliquot, quench into cold saturated NaHCO₃, extract with CDCl₃, and run ¹⁹F NMR. Validation marker: Look for a peak around -110 to -115 ppm, characteristic of an aryl fluoride situated ortho to a chlorine atom.
-
Workup: Cool the bulk reaction mixture to 0 °C and pour slowly into a vigorously stirred beaker of ice-cold saturated NaHCO₃ (50 mL) to neutralize the superacid. Extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the operational parameters and expected analytical markers for both selective fluorination strategies, providing a quick-reference guide for reaction monitoring.
| Parameter | Strategy 1: Aliphatic HAT | Strategy 2: Aromatic EAS |
| Target Site | C3 (Secondary Aliphatic) | C3' / C5' (Aromatic Ring) |
| Primary Reagent | NFSI (2.0 equiv) | Selectfluor (2.5 equiv) |
| Catalyst / Promoter | TBADT (2 mol%) | TfOH (10.0 equiv) |
| Key Additive | NaHCO₃ (Prevents Ritter rxn) | None (Moisture strictly excluded) |
| Reaction Conditions | 365 nm UV, CH₃CN/H₂O, 25 °C, 16 h | Dark, Anhydrous CH₃CN, 70 °C, 12 h |
| Diagnostic ¹⁹F NMR Shift | ~ -160 to -175 ppm (multiplet) | ~ -110 to -115 ppm (singlet/doublet) |
| Expected Yield Range | 45% – 60% | 50% – 65% |
References
1.[1] Title: Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Source: The Royal Society of Chemistry (Chem. Commun.). URL:
2.[2] Title: 18F-Fluorination of Unactivated C–H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. Source: Journal of the American Chemical Society. URL:
3.[3] Title: Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. Source: ChemRxiv. URL:
Sources
In vitro biological assay protocols for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
An In-Depth Technical Guide to the In Vitro Biological Profiling of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
Introduction: Deconstructing a Novel Butyrophenone Analog
The butyrophenones represent a cornerstone class of neuroleptic agents, historically significant for their efficacy in treating psychosis.[1][2][3] Their mechanism of action is primarily attributed to the antagonism of dopamine D2 receptors in the central nervous system.[4] Many second-generation or "atypical" antipsychotics also exhibit significant affinity for other receptors, notably the serotonin 5-HT2A receptor, which is thought to mitigate extrapyramidal side effects and improve efficacy against the negative symptoms of schizophrenia.[5][6][7]
The compound 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a novel analog designed around this pharmacophore. Its structural features—a halogenated butyrophenone core—strongly suggest a high probability of interaction with these key CNS targets. The gem-dimethyl substitution on the butyl chain may influence its metabolic stability and pharmacokinetic profile.
This guide provides a comprehensive suite of in vitro biological assay protocols designed to build a detailed pharmacological profile for this compound. We will proceed through a logical screening cascade, beginning with primary target engagement, followed by essential secondary and safety pharmacology assessments, and concluding with cellular-level phenotypic assays. The causality behind each experimental choice is explained, ensuring that the resulting data package is robust, interpretable, and sufficient for informed decision-making in a drug development context.
Screening Cascade Overview
A logical progression of assays is critical for efficient drug discovery. We begin with the highest probability targets (primary pharmacology) and then broaden the scope to investigate potential liabilities and off-target effects.
Caption: A logical workflow for the in vitro profiling of a novel butyrophenone analog.
Phase 1: Primary Target Engagement Assays
The foundational step is to confirm and quantify the interaction of the test compound with its hypothesized primary molecular targets: the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand)
Rationale: The D2 receptor is the primary target for most antipsychotic drugs.[4][7] Quantifying the compound's binding affinity (Ki) is the first and most critical step in establishing its potential as a neuroleptic agent.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (a known D2 binder) for binding to D2 receptors in a membrane preparation. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
Caption: Principle of the MTS cell viability assay.
Protocol:
-
Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma line) into a 96-well plate at a density of ~10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add 10 µL of each dilution to the wells. Include vehicle-only wells (100% viability) and wells with a known cytotoxin like staurosporine (0% viability).
-
Incubation: Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well. [8][9][10]5. Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. [11][9][10]6. Measurement: Record the absorbance at 490 nm using a microplate reader. [8][11][9][10] Data Analysis & Interpretation: Subtract the background absorbance (media only wells). Calculate the percentage of viability for each well relative to the vehicle control. Plot percent viability against the log of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Apoptosis Induction Assay (Caspase-Glo® 3/7)
Rationale: If the compound shows cytotoxicity, it is important to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway. Its activation is mediated by effector caspases, primarily caspase-3 and caspase-7. [12][13] Principle: This is a homogeneous, luminescent "add-mix-measure" assay. [14]The reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD peptide sequence) and a thermostable luciferase. [15][16]In the presence of active caspase-3/7 from apoptotic cells, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal that is proportional to caspase activity. [14][16] Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTS assay protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. [16] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1-2 hours to allow the signal to stabilize. [16]5. Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis & Interpretation: Plot the relative luminescence units (RLU) against the log of the compound concentration. A dose-dependent increase in luminescence indicates that the compound induces apoptosis via the activation of caspase-3 and/or -7. This provides mechanistic insight into any observed cytotoxicity.
Summary of Data Presentation
All quantitative data should be summarized in a clear, concise table for easy comparison and decision-making.
| Assay | Target/Endpoint | Result (IC50 / CC50) | Notes |
| D2 Receptor Binding | Dopamine D2 | Ki = [Value] nM | High affinity suggests potent primary target engagement. |
| 5-HT2A Functional Antagonism | Serotonin 5-HT2A | IC50 = [Value] nM | Potent antagonism suggests an "atypical" antipsychotic profile. |
| hERG Channel Inhibition | KCNH2 (Kv11.1) Channel | IC50 = [Value] µM | Values >10 µM indicate a lower risk of cardiac liability. |
| CYP450 Inhibition (CYP3A4) | Cytochrome P450 3A4 | IC50 = [Value] µM | Values >1 µM suggest a lower risk of drug-drug interactions. |
| CYP450 Inhibition (CYP2D6) | Cytochrome P450 2D6 | IC50 = [Value] µM | Values >1 µM suggest a lower risk of drug-drug interactions. |
| General Cytotoxicity (MTS) | Cell Viability | CC50 = [Value] µM | Defines the toxic concentration threshold. |
| Apoptosis Induction (Caspase 3/7) | Caspase 3/7 Activation | EC50 = [Value] µM | Indicates if cytotoxicity is mediated by programmed cell death. |
References
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
- Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(4), 1-13.
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
- Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2008). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current drug metabolism, 9(5), 343-355.
- Tang, Q., Li, W., & Hong, H. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2187, 209–216.
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. [Link]
-
ResearchGate. Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. [Link]
- Coughtrie, M. W., & Johnston, L. E. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(11), 1937–1944.
-
Evotec. hERG Safety Assay. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
- Iorio, M. A., Paszkowska, A., & Frigeni, V. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of medicinal chemistry, 30(10), 1906–1910.
-
BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. [Link]
- Metysová, J., & Protiva, M. (1975). [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. Arzneimittel-Forschung, 25(9), 1396–1400.
- Shiue, C. Y., Fowler, J. S., Wolf, A. P., McPherson, D. W., Arnett, C. D., & Zecca, L. (1985). Syntheses and specific activity determinations of no-carrier-added (NCA) F-18-labeled butyrophenone neuroleptics--benperidol, haloperidol, spiroperidol, and pipamperone. Journal of nuclear medicine, 26(2), 181–186.
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
U.S. Food & Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- Michael, J. S., et al. (2013). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Medicinal Chemistry Letters, 4(2), 224–229.
- Iorio, M. A., Paszkowska, A., & Frigeni, V. (1987). Combined Analgesic/Neuroleptic Activity in JV-ButyrophenoneProdine-like. Compounds. Journal of Medicinal Chemistry, 30(10), 1906-1910.
- Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular pharmacology, 82(4), 544–551.
- Lüllmann, H., Mohr, K., & Wehling, M. (2000).
- Canal, C. E., & Morgan, D. (2012). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. The Journal of pharmacology and experimental therapeutics, 342(1), 111–119.
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
- Al-Hosaini, K., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS chemical neuroscience, 4(10), 1386–1394.
Sources
- 1. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 13. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Blue Fluorescence* | AAT Bioquest [aatbio.com]
- 14. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
Technical Support Center: Optimizing Reaction Temperature for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing highly sterically hindered butyrophenones presents unique mechanistic challenges. The synthesis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 2,2-dimethylbutyryl chloride is notoriously sensitive to temperature fluctuations.
This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you maximize your yield and suppress unwanted byproducts.
Quantitative Data: The Temperature Paradox
The core challenge in this synthesis is a "temperature paradox." The aromatic ring (1-chloro-3-fluorobenzene) is deactivated by two halogens, which typically necessitates higher reaction temperatures to drive the electrophilic aromatic substitution. However, the acylating agent (2,2-dimethylbutyryl chloride) possesses a fully substituted α -carbon, making it highly susceptible to thermal degradation.
The table below summarizes the critical relationship between internal reaction temperature, product yield, and byproduct formation.
| Internal Temp (°C) | Target Ketone Yield (%) | Alkylated Byproduct (%) | Regioisomer Ratio (4'-Cl,2'-F : 2'-Cl,4'-F) | In-Process Visual/Physical Indicator |
| -15 to -10 | 12% (Stalled) | < 1% | > 99:1 | Pale yellow solution, no gas evolution |
| -5 to 0 | 88% (Optimal) | 4% | 95:5 | Yellow-orange solution, trace bubbling |
| 5 to 10 | 45% | 40% | 85:15 | Orange-red solution, moderate gas (CO) |
| > 15 | < 10% | > 80% | N/A | Deep red solution, vigorous gas evolution |
Troubleshooting FAQs
Q: Why am I seeing a massive spike in a tert-amyl alkylated byproduct instead of my target ketone?
A: You are observing decarbonylation , a classic failure mode for α,α -disubstituted acyl chlorides under Friedel-Crafts conditions [1]. When 2,2-dimethylbutyryl chloride complexes with a strong Lewis acid like AlCl3 , it forms a highly sterically hindered acylium ion. If the thermal energy in the reactor exceeds the activation barrier (typically occurring above 5 °C), this acylium ion irreversibly extrudes carbon monoxide (CO) gas [2].
The resulting intermediate is a highly stable tert-amyl carbocation (1,1-dimethylpropyl cation). Because this carbocation is a potent electrophile, it rapidly alkylates the arene, shifting your reaction from a Friedel-Crafts acylation to a Friedel-Crafts alkylation [3]. To prevent this, the internal temperature must be strictly maintained below 0 °C.
Q: If F is a stronger para-director than Cl, why is the major product 4'-chloro-2'-fluoro (acylation ortho to F) rather than 2'-chloro-4'-fluoro (acylation ortho to Cl)?
A: This is a textbook example of steric control overriding electronic control . In 1-chloro-3-fluorobenzene, the position para to F (C4) is electronically favored due to fluorine's stronger resonance donation (+M effect). However, C4 is directly adjacent to the large chlorine atom (van der Waals radius 1.75 Å). The position para to Cl (C6) is adjacent to the much smaller fluorine atom (radius 1.47 Å).
Because the 2,2-dimethylbutyrylium ion is exceptionally bulky, the transition state for attack at C4 is sterically forbidden. The electrophile is forced to attack the less hindered C6 position, yielding the 4'-chloro-2'-fluoro isomer. Elevated temperatures provide enough energy to overcome this steric barrier, which degrades your regioselectivity (as seen in the data table).
Q: The reaction stalls at -10 °C. How do I push it to completion without raising the temperature and risking decarbonylation?
A: Do not raise the temperature. Instead, optimize the electrophilicity of the catalytic complex. Ensure you are using strictly anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), as coordinating solvents will dampen Lewis acidity. Furthermore, use a slight stoichiometric excess of AlCl3 (1.1 to 1.2 equivalents relative to the acyl chloride) to ensure 100% conversion to the active acylium species before introducing the deactivated arene.
Mechanistic & Workflow Visualizations
Figure 1: Temperature-dependent bifurcation of the Friedel-Crafts reaction pathway.
Figure 2: Optimized low-temperature Friedel-Crafts acylation workflow.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Each step contains an In-Process Control (IPC) to validate that the chemistry is proceeding correctly before moving to the next phase.
Step 1: Acylium Ion Generation
-
Purge a dry, jacketed reactor with N2 and charge with anhydrous DCM (10 volumes).
-
Add anhydrous AlCl3 (1.15 eq). Cool the suspension to -15 °C.
-
Add 2,2-dimethylbutyryl chloride (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -10 °C.
-
Self-Validation (IPC 1): The heterogeneous AlCl3 suspension must dissolve into a clear or pale-yellow homogeneous solution. If the solution remains cloudy after 30 minutes of stirring, the AlCl3 has been deactivated by moisture; abort and restart.
Step 2: Arene Addition
-
Charge 1-chloro-3-fluorobenzene (1.05 eq) into an addition funnel.
-
Begin dropwise addition into the acylium complex.
-
Self-Validation (IPC 2): Monitor the internal thermocouple strictly. The addition rate must be dynamically adjusted so the internal temperature never exceeds -5 °C. If the solution turns deep red or bubbles vigorously, decarbonylation is occurring.
Step 3: Incubation & Monitoring
-
Once addition is complete, adjust the jacket to maintain an internal temperature of -5 °C to 0 °C. Stir for 4 to 6 hours.
-
Self-Validation (IPC 3): At the 4-hour mark, pull a 0.5 mL aliquot, quench in 1 mL of cold methanol, and analyze via GC-MS. Validate the presence of the target ketone ( M+ ) and ensure the alkylated byproduct ( M−28 ) is below 5% Area.
Step 4: Quenching and Isolation
-
Prepare a quenching bath of crushed ice and 1M HCl (10 volumes).
-
Transfer the cold reaction mixture slowly into the vigorously stirred quenching bath.
-
Self-Validation (IPC 4): The quench breaks the aluminum-ketone complex. The organic layer should separate cleanly and transition from orange/yellow to a pale, transparent yellow. Wash the organic layer with saturated NaHCO3 until the aqueous phase pH is > 7, then dry over MgSO4 and concentrate.
References
-
Title: A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals (Vol. 60, p. 34) Source: Organic Syntheses URL: [Link] [1]
-
Title: A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles Source: Molecules (MDPI) URL: [Link] [2]
Technical Support Center: Troubleshooting Low Conversion in the Preparation of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
Welcome to the Application Scientist Support Center. The synthesis of highly sterically hindered butyrophenones—specifically 4'-chloro-2,2-dimethyl-2'-fluorobutyrophenone—frequently presents significant conversion roadblocks during drug development and scale-up. Because the target molecule features a bulky α,α -dimethyl substitution adjacent to the carbonyl and an ortho-fluoro substituted aromatic ring, standard synthetic pathways often fail due to steric clashes and stable intermediate traps.
This guide provides a mechanistic breakdown of these failures and offers field-validated protocols to bypass them.
Mechanistic Pathway Analysis
Mechanistic pathways for synthesizing sterically hindered butyrophenones.
Troubleshooting FAQs
Q1: Why is my Friedel-Crafts acylation yielding <20% conversion and a mixture of unexpected byproducts?
Cause: The synthesis of 4'-chloro-2,2-dimethyl-2'-fluorobutyrophenone via traditional Friedel-Crafts acylation (using 1-chloro-3-fluorobenzene and 2,2-dimethylbutanoyl chloride) is inherently problematic. While the regioselectivity is favorable—acylation occurs para to the more activating fluorine atom to yield the correct 4'-chloro-2'-fluoro substitution pattern—the reaction suffers from severe steric hindrance.
The bulky α,α -dimethyl group on the acyl chloride creates a sterically encumbered acylium ion intermediate. Because nucleophilic attack by the deactivated aromatic ring is slow, the acylium ion undergoes rapid decarbonylation (loss of carbon monoxide) to form a highly stable tert-pentyl carbocation[1][2]. This carbocation subsequently alkylates the aromatic ring, leading to tert-pentylated arenes rather than the desired ketone.
Solution: Abandon the Friedel-Crafts route for this specific target. The steric penalty of the 2,2-dimethylbutanoyl group is too high. Transition to a nucleophilic acylation strategy using a Grignard reagent.
Q2: I switched to the Grignard addition with 2,2-dimethylbutanenitrile, but the reaction stalls and I recover unreacted intermediate. How do I force conversion?
Cause: The Grignard reaction between 4-chloro-2-fluorophenylmagnesium bromide and 2,2-dimethylbutanenitrile successfully forms the carbon-carbon bond, but it stalls at the magnesium ketimine complex stage. The bulky tert-pentyl group and the ortho-fluoro substituent act as a steric shield, restricting water and proton access to the imine carbon during standard aqueous workup.
Solution: To drive the hydrolysis of this exceptionally stable ketimine to the target ketone, you must employ forcing conditions. Standard saturated NH4Cl will not work. You must perform a harsh acidic hydrolysis using 6M HCl and subject the biphasic mixture to prolonged, vigorous reflux (12–24 hours).
Q3: Is there a more efficient, milder alternative to the nitrile route that avoids harsh reflux?
Cause/Solution: Yes. The most robust and elegant method for synthesizing highly hindered ketones is the Weinreb Amide approach [3][4]. By reacting your Grignard reagent with N-methoxy-N-methyl-2,2-dimethylbutanamide, the reaction proceeds through a highly stable, 5-membered cyclic magnesium chelate.
This chelate serves a dual purpose: it completely prevents the over-addition of the Grignard reagent (which would otherwise form a tertiary alcohol byproduct), and unlike the ketimine complex, the oxygen-rich chelate collapses rapidly and cleanly to the target ketone upon a mild acidic quench at 0 °C.
Quantitative Route Comparison
| Synthetic Route | Key Reagents | Primary Intermediate | Hydrolysis Conditions | Typical Yield | Primary Byproducts |
| Friedel-Crafts Acylation | 1-Chloro-3-fluorobenzene + 2,2-Dimethylbutanoyl chloride | Acylium Ion | N/A (Direct) | < 20% | tert-Pentylated arenes, unreacted SM |
| Grignard-Nitrile Addition | 1-Bromo-4-chloro-2-fluorobenzene + 2,2-Dimethylbutanenitrile | Magnesium Ketimine | 6M HCl, Reflux (12-24h) | 55 - 65% | Unhydrolyzed ketimine, des-bromo arene |
| Grignard-Weinreb Amide | 1-Bromo-4-chloro-2-fluorobenzene + Weinreb Amide | 5-Membered Mg Chelate | 1M HCl, 0 °C (1h) | 80 - 90% | Trace tertiary alcohol |
Validated Experimental Protocols
Protocol A: Weinreb Amide Route (Recommended)
This self-validating system ensures high conversion by trapping the reactive intermediate as a stable chelate, bypassing the steric limitations of the nitrile and acyl chloride routes.
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.1 eq) and a single crystal of iodine under an argon atmosphere.
-
Add a minimal amount of anhydrous THF to cover the turnings.
-
Dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF (approx. 1 M concentration). Add 5% of this solution to the magnesium to initiate the reaction (indicated by the disappearance of iodine color and gentle bubbling).
-
Add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. Once addition is complete, reflux for an additional 1 hour until the magnesium is consumed.
Step 2: Amide Addition & Chelation
-
Cool the Grignard solution to 0 °C using an ice-water bath.
-
Dissolve N-methoxy-N-methyl-2,2-dimethylbutanamide (0.95 eq) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Note: The stable 5-membered magnesium chelate forms during this phase, preventing further nucleophilic attack.
Step 3: Mild Hydrolysis and Isolation
-
Recool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of cold 1M HCl until the pH reaches ~3. Stir vigorously for 30 minutes to fully collapse the chelate into the target ketone.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 4'-chloro-2,2-dimethyl-2'-fluorobutyrophenone.
Protocol B: Nitrile Route (Alternative)
Use this protocol only if the Weinreb amide is unavailable. Be prepared for extended hydrolysis times.
Step 1: Grignard Formation and Addition
-
Prepare the 4-chloro-2-fluorophenylmagnesium bromide in THF as described in Protocol A.
-
Cool the solution to 0 °C and add 2,2-dimethylbutanenitrile (0.95 eq) dropwise.
-
Heat the reaction mixture to reflux for 12 hours to ensure complete formation of the sterically hindered ketimine complex.
Step 2: Forcing Hydrolysis
-
Cool the reaction to room temperature.
-
Critical Step: Add an excess of 6M HCl carefully. The mixture will become biphasic.
-
Equip the flask with a reflux condenser and heat the biphasic mixture to a vigorous reflux for 18–24 hours. Monitor the disappearance of the ketimine intermediate via TLC or LC-MS.
-
Cool to room temperature, separate the organic layer, and extract the aqueous layer with Methyl tert-butyl ether (MTBE). Neutralize the combined organics with saturated NaHCO3 , dry, and concentrate.
References
-
Mechanisms and Products in the Friedel–Crafts Acylation of Benzene with Pivaloyl Chloride AskFilo URL:[Link]
- Novel process for the preparation of weinreb amide derivatives (KR20050032135A)
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review Arabian Journal of Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. When benzene 6 is treated with 2,2 dimethylpropanoyl (pivaloyl) chloride .. [askfilo.com]
- 3. KR20050032135A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Solvent Optimization for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Recrystallization
Last Updated: April 4, 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select and optimize a solvent system for the recrystallization of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. Given the specific nature of this compound, a pre-defined protocol is unlikely to exist. Therefore, this document empowers users with a robust, first-principles-based methodology to develop a reliable and scalable purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of halogenated butyrophenones.
Q1: What are the ideal characteristics of a recrystallization solvent for my compound?
An ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature.[1][2] This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-5 °C).[1][2][3] This differential solubility is the primary driver for high crystal recovery. Other key properties include:
-
Inertness: The solvent must not react with the compound.[2]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved upon cooling (staying in the mother liquor).[2]
-
Boiling Point: The boiling point should be high enough to provide a wide temperature range for solubility change but lower than the melting point of your compound to prevent "oiling out".[1][4]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product.[3]
-
Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.[3][5]
Q2: Where do I start? Which solvents should I screen first?
A logical starting point is to screen a small, diverse set of solvents from different chemical classes, categorized by polarity. Based on the structure of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (an aromatic ketone with halogen substituents), solvents of intermediate polarity are often a good starting point.[6][7] Consider screening one or two solvents from each category in the table below.
Q3: What is "oiling out" and why is it a problem?
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a compound separates from the solution as a liquid phase instead of a solid crystalline phase.[8][9][10] This typically happens when the solution's temperature is above the melting point of the solute or when very high supersaturation is achieved rapidly.[4][8][9] Oiled out droplets are often impure and tend to solidify into an amorphous mass or poorly formed crystals, trapping impurities and hindering effective purification.[8][9][11]
Q4: What are Hansen Solubility Parameters (HSP) and can they help?
Hansen Solubility Parameters are a more advanced tool for predicting solubility. They deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13][14][15] The principle is that substances with similar HSP values are more likely to be miscible.[14][16] While calculating the precise HSP for a novel compound requires experimental data or specialized software, understanding the concept can guide the selection of solvent mixtures to better match the solute's properties.[13][14]
Part 2: Systematic Solvent Selection Workflow
This section details a step-by-step experimental protocol for identifying and optimizing a recrystallization solvent.
Step 1: Initial Solvent Screening (Single Solvents)
The goal of this step is to quickly identify promising candidate solvents from a broad range.
Methodology:
-
Place a small, known amount of your crude compound (e.g., 20-30 mg) into several small test tubes.
-
To each tube, add a different test solvent dropwise (e.g., 0.2 mL at a time) from the list in Table 1.
-
Agitate the tube at room temperature. Observe if the compound dissolves. A solvent that dissolves the compound completely at room temperature is generally unsuitable.[1]
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding small aliquots of the solvent until the compound fully dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of well-defined crystals upon cooling.[2]
Table 1: Potential Screening Solvents for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
| Solvent Class | Example Solvents | Boiling Point (°C) | Key Considerations |
| Non-Polar | Heptane, Toluene | 98, 111 | Good for dissolving non-polar impurities. Toluene's aromaticity may increase solubility. |
| Polar Aprotic | Ethyl Acetate, Acetone | 77, 56 | Good general-purpose solvents. Acetone has a low boiling point, which can limit the solubility differential.[2] |
| Acetonitrile (MeCN) | 82 | Can be effective for compounds with aromatic rings.[7] | |
| Methyl Ethyl Ketone (MEK) | 80 | Higher boiling point alternative to acetone.[2] | |
| Polar Protic | Ethanol, Isopropanol (IPA) | 78, 82 | Hydrogen bonding capability. Often used in combination with water.[6] |
| Methanol | 65 | Highly polar, but low boiling point.[2] |
Note: Data sourced from various chemical suppliers like Sigma-Aldrich and Fisher Scientific.
Step 2: Optimization with a Solvent/Anti-Solvent Pair
If no single solvent provides ideal results, a binary solvent system is the next logical step.[6][17] This involves a "solvent" in which the compound is soluble and an "anti-solvent" (or "co-solvent") in which the compound is insoluble, but which is miscible with the primary solvent.[1][17]
Methodology:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent identified in Step 1.
-
While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the mixture to cool slowly, as described previously, to induce crystallization.
-
The goal is to find a ratio that keeps the compound in solution when hot but causes it to precipitate with high recovery upon cooling.
Common Solvent Pairs:
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Heptane or Hexane
-
Toluene / Heptane or Hexane
Part 3: Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during the recrystallization process.
Problem: My compound will not dissolve, even in a large volume of hot solvent.
-
Cause: The chosen solvent may be too non-polar or too polar for your compound. The principle of "like dissolves like" is fundamental.[2] Your compound, a halogenated aromatic ketone, has both polar (ketone, fluorine) and non-polar (aromatic ring, alkyl chain) regions.
-
Solution 1: Select a solvent with intermediate polarity (e.g., ethyl acetate, MEK).
-
Solution 2: Try a solvent with specific interactions. For example, toluene might be more effective than heptane due to π-π stacking interactions with the phenyl ring.
-
Solution 3: Move to a binary solvent system. Start by dissolving your compound in a more powerful, "good" solvent (like acetone or THF, used with caution) and then proceed with the anti-solvent addition method.
Problem: My compound "oils out" instead of forming crystals.
-
Cause 1: The boiling point of your solvent is higher than the melting point of your compound. The compound is melting before it dissolves.[4][9]
-
Solution 1: Choose a solvent with a lower boiling point. For example, if you are using toluene (BP 111 °C), switch to ethyl acetate (BP 77 °C).
-
Cause 2: The solution is cooling too rapidly, leading to a sudden high degree of supersaturation that favors liquid-liquid separation over orderly crystal nucleation.[8]
-
Solution 2: Insulate the flask (e.g., with glass wool) to ensure slow cooling. Allowing the flask to cool on the benchtop before moving to an ice bath is critical.
-
Cause 3: The solution is too concentrated.
-
Solution 3: Re-heat the solution to redissolve the oil, add a small amount of additional solvent (1-5% more volume), and attempt to cool slowly again.[4]
Problem: No crystals form, even after cooling in an ice bath.
-
Cause 1: Too much solvent was used, and the solution is not supersaturated upon cooling.[4] This is the most common reason for crystallization failure.
-
Solution 1: Reduce the solvent volume by boiling some of it off under a nitrogen stream or using a rotary evaporator, then attempt to cool again.[4]
-
Cause 2: The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution 2a (Scratching): Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][11]
-
Solution 2b (Seeding): If you have a small crystal of pure product from a previous attempt, add it to the cold solution. A seed crystal provides a template for further crystal growth.
Problem: Crystal yield is very low.
-
Cause 1: The compound has significant solubility in the cold solvent.
-
Solution 1: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (an ice-salt bath can reach below 0 °C).
-
Solution 2: Re-evaluate your solvent choice. The ideal solvent has a very large difference in solubility between hot and cold. You may need to switch to a less powerful solvent or optimize the ratio of a solvent/anti-solvent pair to decrease solubility in the cold mother liquor.
-
Cause 2: Too much solvent was used.
-
Solution 2: This is a common issue. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[1]
Problem: The recrystallized product is still impure.
-
Cause 1: The chosen solvent dissolves the impurity as well as the product, and they co-crystallize.
-
Solution 1: Select a different solvent system where the impurity has very different solubility characteristics from your desired compound.
-
Cause 2: The solution cooled too quickly, trapping impurities in a rapidly forming crystal lattice.[9]
-
Solution 2: Ensure very slow cooling to allow for the selective incorporation of only the desired molecules into the growing crystal lattice.
-
Cause 3: The product oiled out before crystallizing, trapping impurities.
-
Solution 3: Address the oiling out issue using the steps described above. A second recrystallization from a different, optimized solvent system may be necessary.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Gabani, R., & Singh, I. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 526-535.
-
Chen, J. et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 35(4).
-
Grokipedia. (n.d.). Butyrophenone.
-
Longdom Publishing. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chemical Engineering & Process Technology.
-
Mykhailiuk, P. K. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 1034-1040.
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
-
Singh, R., & Rohani, S. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 23(5), 936-946.
-
Syrris. (2024). Pharmaceutical Crystallization in drug development.
-
Gholami, M., & Abolghasemi, H. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12895-12906.
-
Mirmehrabi, M., & Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1560-1576.
-
Autechem. (2026). Understanding Butyrophenone (CAS 495-40-9): Properties and Synthesis Applications.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
-
Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Processes, 11(11), 3144.
-
Guidechem. (n.d.). 4-Chloro-4'-fluorobutyrophenone 3874-54-2 wiki.
-
Osorio-Tobón, J. F., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6185.
-
Sigma-Aldrich. (n.d.). Butyrophenone.
-
ChemicalBook. (n.d.). Butyrophenone Chemical Properties, Uses, Production.
-
Wikipedia. (n.d.). Hansen solubility parameter.
-
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.
-
LookChem. (n.d.). Cas 3874-54-2, 4-Chloro-4'-fluorobutyrophenone.
-
National Center for Biotechnology Information. (n.d.). Butyrophenone. PubChem Compound Database.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound.
-
University of Massachusetts Lowell, Department of Chemistry. (n.d.). Recrystallization, filtration and melting point.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Chloro-4'-fluorobutyrophenone in Organic Solvents.
-
Daicel Pharma Standards. (n.d.). 4-Chloro-2'-fluorobutyrophenone.
-
ChemicalBook. (2026, January 17). 4-Chloro-4'-fluorobutyrophenone - Safety Data Sheet.
-
Van der Pijl, F., et al. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(11), 1883.
-
Tundo, P., et al. (2001). Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 6. pH Effect on the Chemoselectivity and Preliminary Mechanistic Investigation. The Journal of Organic Chemistry, 66(13), 4610-4616.
-
Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube.
-
Wikipedia. (n.d.). Ketone halogenation.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. quora.com [quora.com]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 16. kinampark.com [kinampark.com]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Preventing Oxidative Degradation of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CDFB)
Welcome to the Technical Support Center for handling and storing 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CDFB) . As a critical halogenated intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, maintaining the structural integrity of CDFB is paramount.
Despite the steric hindrance provided by its 2,2-dimethyl group, the butyrophenone backbone remains highly susceptible to photo-induced cleavage and trace-metal catalyzed auto-oxidation. This guide provides a mechanistic understanding of these degradation pathways and establishes self-validating protocols to ensure batch integrity.
Mechanistic Insights: The Causality of Degradation
Unlike standard aliphatic ketones, butyrophenones are prone to specific photochemical and oxidative degradation pathways. The presence of the 2,2-dimethyl substitution blocks classical α-carbon auto-oxidation (as there are no α-protons available for abstraction). However, this structural feature forces the molecule down alternative degradation routes when exposed to light, oxygen, or transition metals:
-
Norrish Type I Cleavage: UV exposure excites the molecule to a singlet or triplet state, leading to the homolytic cleavage of the α-C-C bond. This generates a substituted benzoyl radical and a tert-alkyl radical, which rapidly trap molecular oxygen to form peroxy radicals and subsequent acidic fragments[1].
-
Norrish Type II Cleavage: The excited carbonyl oxygen can abstract a hydrogen atom from the γ-carbon (the terminal methyl group of the butyl chain), forming a 1,4-biradical. This intermediate undergoes fragmentation into an enol and an alkene, eventually tautomerizing into a degraded ketone[2].
-
Metal-Catalyzed Auto-Oxidation: Trace iron (Fe³⁺) or copper (Cu²⁺) from stainless steel storage vessels can initiate single-electron transfer reactions, generating alkyl radicals that propagate via atmospheric oxygen to form hydroperoxides.
Mechanistic pathways of CDFB degradation via photolysis and metal-catalyzed auto-oxidation.
Troubleshooting Guide (Q&A)
Q: Why is my CDFB batch turning yellow and showing extra peaks on HPLC? A: Yellowing is a macroscopic indicator of conjugated degradation products. When CDFB undergoes trace-metal catalyzed auto-oxidation, hydroperoxides form and subsequently decompose into highly conjugated aromatic diketones. If your HPLC shows early-eluting peaks (more polar species), this confirms oxidative fragmentation.
Q: We store CDFB in standard 316L stainless steel drums. Is this causing the degradation? A: Yes, potentially. While 316L is generally inert, surface imperfections or residual iron/chromium can act as Fenton-like catalysts, initiating the radical chain reaction described above. We strongly recommend using high-density polyethylene (HDPE) drums or PTFE-lined vessels for long-term storage to eliminate transition metal exposure.
Q: Does the 2,2-dimethyl substitution protect the compound from oxidation? A: It provides partial protection. Classical ketones oxidize readily at the α-carbon due to enolization. The gem-dimethyl group at the α-position prevents this. However, it does not protect against 1[1]. Therefore, light exclusion is just as critical as oxygen exclusion.
Experimental Protocols: Self-Validating Storage & Handling Workflow
To ensure absolute stability, implement the following step-by-step methodology. This protocol is designed to be a self-validating system ; by testing the headspace oxygen and peroxide value (POV), you can guarantee the efficacy of your storage conditions rather than relying on assumptions.
Protocol 1: Inerting and Packaging
-
Vessel Preparation: Ensure the storage vessel (amber glass or PTFE-lined drum) is completely dry and free of trace metals. Wash with a chelating agent (e.g., 0.1 M EDTA) if metal contamination is suspected, followed by a thorough DI water and HPLC-grade methanol rinse.
-
Argon Sparging (Deoxygenation): Insert a clean PTFE sparging tube directly into the liquid CDFB. Sparge with ultra-high purity (UHP) Argon (99.999%) at a flow rate of 100 mL/min for 30 minutes per liter of product. Argon is preferred over Nitrogen because it is heavier than air and forms a more stable protective blanket.
-
Headspace Flushing: Withdraw the sparging tube to the headspace and flush for an additional 5 minutes to displace any remaining atmospheric oxygen.
-
Sealing and Validation: Seal the vessel with a PTFE-lined cap. Self-Validation Step: Use a portable headspace oxygen analyzer to pierce the septum (if applicable) or sample the headspace to confirm O₂ levels are < 1%.
-
Storage: Transfer the sealed vessel to a dark, temperature-controlled environment (2°C to 8°C).
Protocol 2: Quality Control (Peroxide Value & HPLC)
-
POV Testing: Before using stored CDFB in a synthesis, perform an iodometric titration to check for hydroperoxides. A POV > 5 mEq/kg indicates significant oxidative degradation has occurred.
-
HPLC Verification: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). Monitor at 254 nm. The appearance of peaks with relative retention times (RRT) of 0.4 - 0.8 typically indicates 2[2].
Quantitative Data: Impact of Storage Conditions
The following table summarizes the degradation kinetics of CDFB over a 6-month period under various conditions, highlighting the critical need for combined light and oxygen exclusion.
| Storage Condition | Atmosphere | Vessel Type | Temp (°C) | 6-Month Purity (HPLC Area %) | Primary Degradant Type |
| Optimal | Argon | Amber Glass / PTFE | 4°C | > 99.8% | None detected |
| Sub-optimal | Air | Amber Glass | 4°C | 97.5% | Hydroperoxides |
| Poor | Argon | Clear Glass (Light) | 25°C | 94.2% | Norrish Cleavage Products |
| Failure | Air | Stainless Steel | 25°C | 88.6% | Conjugated Diketones / Acids |
Frequently Asked Questions (FAQs)
Q: Can I add an antioxidant to prolong shelf life? A: Yes. For applications where the downstream chemistry is not sensitive to phenolic additives, the addition of 100-200 ppm of Butylated hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ) can significantly retard auto-oxidation by acting as radical scavengers, a standard practice for 3[3]. However, this must be validated against your specific synthetic route.
Q: If my batch has degraded, can it be purified? A: Mildly degraded batches (purity 95-98%) can often be rescued via vacuum fractional distillation. Ensure the distillation is performed under a strict inert atmosphere to prevent further thermal degradation.
Q: How long can I store CDFB once a drum is opened? A: Once the Argon blanket is broken, the clock starts on auto-oxidation. If the drum is not re-sparged, degradation can become measurable within 7-14 days at room temperature. Always re-sparge with Argon immediately after sampling.
References
-
Grokipedia. Butyrophenone - Mechanism of Action and Synthesis. 4
-
RSC Publishing. Norrish Type I surface photochemistry for butyrophenone on TiO2(110). Physical Chemistry Chemical Physics. 1
-
Science and Education Publishing. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education. 2
-
National Institutes of Health (NIH) / PubMed. Stability of some phenolic antioxidants in fatty preparations. 3
Sources
- 1. Norrish Type I surface photochemistry for butyrophenone on TiO2(110) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. sciepub.com [sciepub.com]
- 3. Stability of some phenolic antioxidants in fatty preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrophenone â Grokipedia [grokipedia.com]
Technical Support Center: Resolving Co-elution in HPLC Analysis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
Welcome to the technical support guide for the HPLC analysis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues, ensuring accurate and robust analytical results. The guidance provided herein is based on established chromatographic principles and practical experience in method development.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a concern for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone analysis?
A1: Co-elution is the incomplete separation of two or more compounds in a chromatographic run, resulting in overlapping peaks.[1] For 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, this is a significant concern because it can lead to inaccurate quantification of the active pharmaceutical ingredient (API) and any related impurities or degradation products. Structurally similar compounds, such as positional isomers or process-related impurities, are particularly prone to co-elution.
Q2: I am observing a shoulder on my main peak. Is this co-elution?
A2: A shoulder on the main peak is a strong indicator of co-elution with a closely eluting impurity.[2] It can also be caused by other issues such as column overload, a void at the column inlet, or a sample solvent that is too strong.[3] Before extensive method development, it's crucial to confirm that the issue is not due to system or column problems.[1]
Q3: Can my sample preparation be causing co-elution?
A3: While sample preparation doesn't directly cause co-elution in the chromatographic sense, an inappropriate sample solvent can lead to peak distortion that mimics co-elution.[1] If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, leading to broad or split peaks. Whenever possible, dissolve your sample in the initial mobile phase.[1]
Q4: What are the primary HPLC parameters I should adjust to resolve co-elution?
A4: The key to resolving co-elution is to manipulate the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[4] In practice, this is achieved by adjusting:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer.[5]
-
Mobile Phase pH: Critically important for ionizable compounds.[2]
-
Column Chemistry: Selecting a stationary phase with different retention mechanisms.[6]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.[9]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-elution, a systematic, one-variable-at-a-time approach is the most effective way to identify the root cause and find a solution.[4][9]
Step 1: System and Column Health Check
Before modifying your analytical method, ensure your HPLC system is performing optimally.[1] Poor peak shape can often be mistaken for co-elution.
-
Symptom: Broad or tailing peaks for all analytes.
-
Potential Cause & Action:
-
Column Contamination/Void: Flush the column with a strong solvent. If the problem persists, a void may have formed at the inlet; reversing the column for a short flush (if permitted by the manufacturer) can sometimes help. As a last resort, replace the column.[1][3]
-
Extra-Column Volume: Minimize the length and inner diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Inconsistent Flow Rate: Check for pump seal leaks or air bubbles in the solvent lines.[10]
-
Step 2: Mobile Phase Optimization
The mobile phase is often the most powerful tool for manipulating selectivity.[6][11]
Q5: How do I adjust the mobile phase organic content to improve separation?
A5: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analytes.[5] This increased interaction with the stationary phase often leads to better separation between closely eluting peaks.[4]
| Parameter | Initial Condition | Modified Condition | Expected Outcome |
| Mobile Phase | 60% Acetonitrile / 40% Water | 55% Acetonitrile / 45% Water | Increased retention and potentially improved resolution. |
Q6: My compound is a neutral ketone. Will changing the mobile phase pH have any effect?
A6: While 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone itself is a neutral ketone, co-eluting impurities may have ionizable functional groups (e.g., carboxylic acids or amines).[12][13] Adjusting the mobile phase pH can change the ionization state of these impurities, significantly altering their retention and selectivity relative to the main compound.[2][14] It is crucial to operate within the stable pH range of your column, typically pH 2-8 for standard silica-based columns.[15][16]
Protocol 1: pH Screening for Co-elution Resolution
-
Preparation: Prepare three mobile phases with identical organic solvent concentrations but different pH values (e.g., pH 3.0, pH 5.0, and pH 7.0) using appropriate buffers (e.g., phosphate or acetate).
-
Analysis: Inject your sample using each mobile phase, ensuring the column is fully equilibrated before each run.
-
Evaluation: Compare the chromatograms. A significant shift in the retention time of the interfering peak relative to the main peak indicates that pH is a critical parameter for this separation.[2]
Step 3: Column Chemistry Selection
If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.[6]
Q7: I'm using a standard C18 column. What other column chemistries could resolve co-elution for a halogenated compound like this?
A7: For halogenated and aromatic compounds, stationary phases that offer alternative interactions beyond simple hydrophobicity can be very effective.[17] Consider columns with:
-
Phenyl-Hexyl Phase: This phase can provide unique selectivity for compounds with aromatic rings through pi-pi interactions.[18]
-
Pentafluorophenyl (PFP) Phase: PFP columns are particularly well-suited for separating halogenated compounds and positional isomers due to multiple interaction mechanisms including dipole-dipole and pi-pi interactions.[17][19]
-
Biphenyl Phase: Offers enhanced retention for aromatic compounds compared to traditional phenyl phases.[17]
Step 4: Temperature and Flow Rate Adjustment
These parameters are typically used for fine-tuning a separation.
Q8: How does changing the column temperature affect my separation?
A8: Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[20][21] More importantly, temperature can alter selectivity, sometimes in unpredictable ways.[7][8] A small change in temperature (e.g., from 30°C to 40°C) can sometimes be enough to resolve two closely eluting peaks.[7][22] Conversely, lowering the temperature increases retention and may also improve resolution.[9]
| Parameter | Effect of Increase | Effect of Decrease |
| Temperature | Shorter retention times, narrower peaks, lower backpressure, potential change in selectivity.[7][21] | Longer retention times, potentially better resolution for some compounds.[9] |
| Flow Rate | Shorter analysis time, increased backpressure, potentially lower resolution.[9] | Longer analysis time, lower backpressure, potentially higher resolution.[9] |
Advanced Topic: Forced Degradation Studies
Q9: How can a forced degradation study help with co-elution issues?
A9: Forced degradation studies are essential for developing a stability-indicating HPLC method.[23][24] By intentionally stressing the drug substance under various conditions (acid, base, oxidation, heat, light), you can generate potential degradation products.[25][26] Analyzing these stressed samples helps to:
-
Identify Potential Co-eluters: It confirms whether your method can separate the API from its degradation products.[25]
-
Demonstrate Specificity: This is a regulatory requirement to prove that your analytical method is suitable for stability studies.[24][25]
Protocol 2: General Forced Degradation Workflow
-
Stress Conditions: Prepare separate solutions of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone and expose them to the following conditions (a control sample protected from stress is analyzed in parallel):
-
Acid Hydrolysis: 0.1 N HCl at a controlled temperature.[26]
-
Base Hydrolysis: 0.1 N NaOH at a controlled temperature.[26]
-
Oxidation: 3% Hydrogen Peroxide at room temperature.[26]
-
Thermal: Heat the solid drug substance or a solution.[26]
-
Photolytic: Expose the drug substance to UV and visible light.[26]
-
-
Sample Preparation: At appropriate time points, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration with the mobile phase.[26]
-
HPLC Analysis: Analyze the stressed samples using your current HPLC method.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in both the stressed and unstressed samples. This helps to confirm if any new peaks are co-eluting.
By following this structured troubleshooting guide, you can systematically address co-elution issues in the HPLC analysis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, leading to the development of a robust and reliable analytical method.
References
-
Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
SCIEX. (2026, March 2). How does increasing column temperature affect LC methods? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
LCGC. (2026, April 3). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Columns. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]
-
Taylor & Francis. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]
-
ACS Publications. (2018, February 28). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Selection of a suitable HPLC column. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. chromtech.com [chromtech.com]
- 5. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. veeprho.com [veeprho.com]
- 15. moravek.com [moravek.com]
- 16. analytics-shop.com [analytics-shop.com]
- 17. chromtech.net.au [chromtech.net.au]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. linklab.gr [linklab.gr]
- 20. vwr.com [vwr.com]
- 21. How does increasing column temperature affect LC methods? [sciex.com]
- 22. tandfonline.com [tandfonline.com]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. ijarsct.co.in [ijarsct.co.in]
- 25. onyxipca.com [onyxipca.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Manufacturing
Welcome to the Technical Support Center for the synthesis and scale-up of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS 898765-90-7). This highly specialized butyrophenone derivative is a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs).
Scaling up its synthesis via Friedel-Crafts acylation presents unique mechanistic hurdles, primarily due to the steric bulk of the aliphatic chain and the dual-directing effects of the halogenated arene. This guide provides drug development professionals with field-proven troubleshooting strategies, validated protocols, and the fundamental causality behind each process parameter.
Part 1: Process Pathway & Competing Mechanisms
The synthesis relies on the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene with 2,2-dimethylbutanoyl chloride, catalyzed by aluminum chloride ( AlCl3 ).
Fig 1: Reaction pathway showing desired acylation vs. decarbonylation and regiomeric side reactions.
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why is my pilot-batch yielding a large percentage of an alkylated side product instead of the desired butyrophenone?
Causality: You are observing the effects of thermal decarbonylation. 2,2-Dimethylbutanoyl chloride features a sterically hindered, alpha-gem-dimethyl group. When complexed with AlCl3 , the resulting acylium ion is highly prone to losing carbon monoxide (CO) gas to relieve steric strain, forming a highly stable tertiary carbocation (tert-amyl cation) [1][1]. This carbocation then acts as the dominant electrophile, resulting in a Friedel-Crafts alkylation rather than the desired acylation [2][2]. Solution: The reaction temperature must be strictly controlled. Transition from a standard addition protocol to the Perrier method . Pre-complex the acyl chloride and AlCl3 in dichloromethane (DCM) at -5°C to 0°C before introducing the arene.
FAQ 2: How do I control the regioselectivity to minimize the 2'-chloro-4'-fluoro isomer?
Causality: In 1-chloro-3-fluorobenzene, both halogens are ortho/para directing. The desired 4'-chloro-2'-fluoro product requires electrophilic attack para to the chlorine and ortho to the fluorine. While fluorine is a stronger pi-donor and typically dictates orientation, the extreme steric bulk of the 2,2-dimethylbutanoyl group creates severe steric clash if it attempts to add ortho to the larger chlorine atom [3][3]. Solution: Leverage this steric hindrance by running the reaction at sub-zero temperatures (-5°C). Higher temperatures provide the activation energy needed to overcome the steric barrier, increasing the formation of the undesired 2'-chloro-4'-fluoro isomer. Using a non-polar, non-coordinating solvent like DCM also tightens the transition state, favoring the less sterically hindered para-to-chlorine position [4][4].
FAQ 3: The reaction exotherm during AlCl3 addition is unmanageable. What is the safest scale-up protocol?
Causality: The Lewis acid-base complexation between AlCl3 and the acyl chloride releases immense thermal energy. Adding solid AlCl3 to a neat mixture of reactants (a common lab-scale Bouveault procedure) leads to localized hot spots, triggering the decarbonylation pathway mentioned in FAQ 1 [5][5]. Solution: Reverse the operational order. Suspend AlCl3 in the reaction solvent first, cool the suspension, and meter in the acyl chloride slowly. The heat of complexation is dissipated by the solvent mass and the reactor's cooling jacket.
FAQ 4: Aqueous work-up yields a thick, unfilterable emulsion. How do we resolve this?
Causality: Standard quenching by adding water directly to the reaction mixture raises the pH locally, causing the aluminum salts to precipitate as a gelatinous, insoluble aluminum hydroxide ( Al(OH)3 ) polymer network. Solution: Utilize a reverse quench . Transfer the active reaction mixture slowly into a vigorously stirred vessel containing pre-chilled 2M HCl (0-5°C). The highly acidic environment ensures the aluminum remains in the aqueous phase as soluble [Al(H2O)6]3+ ions, allowing for rapid and clean phase separation.
Part 3: Quantitative Process Parameters
The following table summarizes the critical shift from standard laboratory conditions to optimized pilot-scale parameters to maximize yield and purity.
| Parameter | Standard Lab Conditions | Optimized Scale-Up Conditions | Mechanistic Rationale |
| Addition Sequence | Arene + Acyl Chloride into AlCl3 | Pre-complex
AlCl3
| Prevents localized exotherms and controls acylium ion stability. |
| Reaction Temperature | 20°C to 25°C (Ambient) | -5°C to 0°C | Suppresses thermal decarbonylation and enhances regioselectivity. |
| Solvent | Neat or Carbon Disulfide | Dichloromethane (DCM) | Tightens transition state; safely dissipates heat of complexation. |
| Target Yield | 40 - 45% | > 85% | Maximized via suppression of competing pathways. |
| Alkylation Impurity | 30 - 35% | < 2% | tert-Amyl carbocation formation is halted at sub-zero temperatures. |
Part 4: Validated Pilot-Scale Protocol
This self-validating protocol is designed for a 10L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and a gas bubbler on the vent line.
Step 1: Acylium Complex Formation (Perrier Method)
-
Charge the reactor with anhydrous Dichloromethane (DCM) (4.0 L) and anhydrous Aluminum Chloride (1.1 equivalents).
-
Set the jacket temperature to -10°C and cool the suspension to an internal temperature of -5°C.
-
Slowly meter in 2,2-Dimethylbutanoyl chloride (1.0 equivalent) over 60 minutes, maintaining the internal temperature below 0°C.
-
Self-Validation Check: The initial heterogeneous slurry will transition into a homogeneous, pale-yellow solution, confirming complete acylium ion formation. If the solution turns dark brown, localized overheating has occurred.
Step 2: Arene Addition
-
Once the complex is formed, slowly add 1-chloro-3-fluorobenzene (1.05 equivalents) via an addition funnel over 90 minutes.
-
Maintain the internal temperature strictly between -5°C and 0°C.
-
Self-Validation Check: Monitor the reactor vent with a gas bubbler. The absence of gas evolution confirms that the acylium complex remains stable and is not undergoing decarbonylation.
Step 3: Reaction Maturation
-
After addition is complete, allow the reaction to stir at 0°C to 5°C for 4 hours.
-
Self-Validation Check: Pull an in-process HPLC sample. The reaction is considered mature when the 1-chloro-3-fluorobenzene starting material peak integrates to < 1%.
Step 4: Reverse Quench & Phase Separation
-
Prepare a secondary 20L quench vessel containing 5.0 L of 2M HCl, pre-chilled to 0°C.
-
Slowly transfer the active reaction mixture from the primary reactor into the vigorously stirred quench vessel. Maintain the quench vessel temperature below 15°C.
-
Self-Validation Check: The aqueous phase will remain transparent and highly fluid. A milky or gelatinous aqueous layer indicates insufficient HCl, requiring immediate pH adjustment to < 1.
-
Stop agitation and allow the phases to separate. Drain the lower organic (DCM) phase.
-
Wash the organic phase sequentially with saturated aqueous NaHCO3 (2.0 L) and brine (2.0 L). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Part 5: References
-
Unusual Friedel–Crafts alkylation with pivaloyl chloride. GuideChem. Available at:[1]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. Available at:[2]
-
Acyl chloride. Grokipedia. Available at:[3]
-
Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. ACS Publications. Available at:[5]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. Available at:[4]
Sources
Validating Stability-Indicating HPLC Methods for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Purity: A Comparative Guide
As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical burden of proving compound purity has intensified. 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a highly lipophilic, sterically hindered ketone used as a critical building block in the synthesis of neuroleptic and antipsychotic derivatives. Because its degradation pathways yield structurally similar, isobaric impurities (such as dehalogenated dimers and oxidized benzoic acid derivatives), traditional analytical methods often fail to achieve baseline resolution.
This guide provides a comprehensive comparison between a Traditional Fully Porous HPLC Method and a Modern Core-Shell UHPLC Method for the stability-indicating purity analysis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. By evaluating these methodologies against the latest [ICH Q2(R2) Validation of Analytical Procedures][1] guidelines, we establish a self-validating framework for robust quality control.
The Mechanistic Logic: Core-Shell vs. Fully Porous Particles
When developing a stability-indicating method (SIM), the primary objective is the absolute separation of the active pharmaceutical ingredient (API) or intermediate from its degradation products.
Traditional methods rely on 5.0 µm fully porous silica particles. However, the deep porous structure creates a long diffusion path for the analyte. For a bulky, lipophilic molecule like 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, this results in significant resistance to mass transfer (the C-term in the van Deemter equation), leading to band broadening and peak tailing.
Conversely, 2.7 µm Core-Shell (Solid-Core) technology utilizes a solid silica core surrounded by a thin porous shell. This morphology physically restricts the diffusion path length. The causality is direct: shorter diffusion paths minimize axial dispersion, yielding sharper peaks, higher signal-to-noise ratios, and superior resolution of closely eluting critical pairs without the extreme backpressures associated with sub-2 µm UHPLC columns.
Fig 1. Mechanistic causality of particle morphology on chromatographic resolution.
Experimental Methodologies & Forced Degradation Protocol
To objectively compare the two chromatographic approaches, a forced degradation study was executed in alignment with [ICH Q1A(R2) Stability Testing Guidelines][2]. Forced degradation ensures that the analytical method is genuinely "stability-indicating" by intentionally generating potential degradants.
Forced Degradation Sample Preparation
Self-Validating Step: All stressed samples must achieve 5–20% degradation. If degradation exceeds 20%, secondary degradation products may form, skewing the chromatographic profile.
-
Acid Hydrolysis: Dissolve 10 mg of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone in 5 mL of Acetonitrile. Add 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Critical Causality: Neutralize with 0.1 N NaOH prior to injection. Injecting unneutralized samples can cause localized pH shifts within the column bed, leading to peak splitting.
-
Base Hydrolysis: Repeat the above using 0.1 N NaOH, neutralizing with 0.1 N HCl.
-
Oxidative Stress: Treat 10 mg of the compound with 3% H2O2 at room temperature for 24 hours to induce oxidative cleavage of the ketone.
-
Thermal/Photolytic Stress: Expose solid samples to 80°C for 7 days, and separate aliquots to UV light (200 Watt hours/m²) per ICH Q1B.
Comparative Chromatographic Protocols
To evaluate performance, the neutralized stressed samples were pooled and analyzed using both methods.
Method A: Traditional HPLC (The Baseline)
-
Column: Fully Porous C18, 250 x 4.6 mm, 5.0 µm
-
Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Trifluoroacetic Acid). Note: TFA acts as an ion-pairing agent, suppressing the ionization of acidic degradants to ensure retention.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
Method B: Modern Core-Shell UHPLC (The Optimized Alternative)
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm
-
Mobile Phase A: Water (0.1% TFA)
-
Mobile Phase B: Acetonitrile (0.1% TFA)
-
Gradient Program: 30% B to 80% B over 8 minutes. Causality: A gradient approach compresses late-eluting lipophilic peaks while maintaining retention for early-eluting polar cleavage products.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 245 nm
Fig 2. Forced degradation and method validation workflow for stability-indicating HPLC.
Comparative Performance Data
To ensure the method is fit for purpose, both approaches were subjected to a rigorous validation protocol evaluating Specificity, Linearity, Precision, and Sensitivity, as mandated by the [updated ICH Q2(R2) guidelines][3].
System Suitability & Method Parameters
| Parameter | Method A (Fully Porous 5.0 µm) | Method B (Core-Shell 2.7 µm) | Analytical Impact |
| Run Time | 25.0 minutes | 8.0 minutes | Method B increases lab throughput by >300%. |
| Backpressure | ~120 bar | ~240 bar | Core-shell operates well within standard HPLC limits (<400 bar). |
| Peak Tailing ( Tf ) | 1.65 | 1.05 | Method B eliminates tailing, preventing integration errors. |
| Theoretical Plates (N) | ~9,500 | ~22,000 | Higher efficiency in Method B drives superior resolution. |
ICH Q2(R2) Validation Metrics
The critical test of a stability-indicating method is Specificity —the ability to unequivocally assess the analyte in the presence of its degradants[4]. The critical pair in this study was the main API peak and its primary oxidative degradant (4-chloro-2-fluorobenzoic acid).
| Validation Metric | Acceptance Criteria | Method A Results | Method B Results | Conclusion |
| Specificity (Resolution, Rs ) | Rs≥1.5 (Baseline) | Rs=1.1 (Co-elution) | Rs=3.2 | Method A fails to resolve the critical pair; Method B succeeds. |
| Linearity ( R2 ) | R2≥0.999 | 0.9985 | 0.9999 | Method B demonstrates superior proportional response. |
| Method Precision (%RSD) | ≤2.0% (n=6) | 1.8% | 0.4% | Sharper peaks in Method B yield highly reproducible integration. |
| Limit of Detection (LOD) | Signal-to-Noise ≥3:1 | 0.50 µg/mL | 0.08 µg/mL | Reduced band broadening in Method B increases sensitivity by 6x. |
Conclusion & Best Practices
The empirical data demonstrates that traditional 5.0 µm fully porous columns are analytically insufficient for the stability-indicating purity analysis of complex halogenated intermediates like 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. The long diffusion paths result in band broadening that obscures closely eluting oxidative degradation products.
By transitioning to a 2.7 µm Core-Shell UHPLC methodology , laboratories can leverage the physics of reduced mass-transfer resistance to achieve baseline resolution ( Rs=3.2 ) of all forced degradation products. Furthermore, this approach reduces run times from 25 minutes to 8 minutes, strictly adheres to [ICH Q2(R2)][1] validation criteria, and provides a self-validating, highly reproducible system for rigorous pharmaceutical quality control.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]
-
International Council for Harmonisation (ICH). "Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines." European Medicines Agency (EMA). Available at: [Link]
-
"Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review. Available at:[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Validation of analytical procedures – ICH Q2(R2) | Article | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 4. mastercontrol.com [mastercontrol.com]
GC-MS vs LC-MS for trace impurity analysis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
GC-MS vs. LC-MS for Trace Impurity Analysis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone: A Methodological Guide
As pharmaceutical pipelines demand increasingly stringent quality controls, the trace impurity profiling of complex synthetic intermediates like 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone requires a highly strategic analytical approach. Characterized by a sterically hindered ketone, a lipophilic aliphatic chain, and a di-halogenated aromatic ring, this compound sits at an analytical crossroads. Its molecular weight (~228.7 g/mol ) and moderate polarity make it amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
However, these techniques are not interchangeable; they are orthogonal. The selection between GC-MS and LC-MS is dictated entirely by the physicochemical nature of the target impurities and the ionization mechanics required to detect them[2].
Mechanistic Comparison: Causality in Technique Selection
To achieve a comprehensive impurity profile, one must understand how the instrument's environment interacts with the analyte's structure.
GC-MS (Electron Ionization - EI): The Domain of Volatiles and Isomers GC-MS is the gold standard for volatile and semi-volatile impurities, such as unreacted starting materials and residual solvents[3]. The causality behind its efficacy lies in its ionization mechanism. EI utilizes a high-energy electron beam (typically 70 eV) to induce "hard" ionization. For halogenated butyrophenones, this energy shatters the molecule at predictable weak points—specifically, the C-C bond alpha to the carbonyl group. This fragmentation yields distinct mass-to-charge ( m/z ) ratios that definitively differentiate positional isomers (e.g., distinguishing a 2'-chloro impurity from the 4'-chloro API)[4].
LC-MS (Electrospray Ionization - ESI): The Domain of Degradants and Dimers LC-MS excels where GC-MS fails: analyzing non-volatile, highly polar, or thermally labile compounds[5]. Because 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone contains a ketone moiety, it acts as an excellent proton acceptor. In an acidic mobile phase, ESI (a "soft" ionization technique) gently protonates the ketone oxygen, yielding an intact [M+H]+ ion without shattering the molecule[3]. This makes LC-MS superior for detecting high-molecular-weight impurities, such as dimers formed during synthesis, or polar oxidation products that would degrade in a hot GC inlet[3].
Decision Workflow for Impurity Profiling
Decision workflow for selecting GC-MS vs. LC-MS in butyrophenone impurity profiling.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of both techniques when applied to halogenated butyrophenone derivatives.
| Analytical Parameter | GC-MS (EI-SIM) | LC-MS (ESI-TOF/QqQ) | Mechanistic Causality |
| Optimal Target Class | Volatile precursors, halogenated isomers | Polar degradants, high-MW dimers | Dictated by analyte volatility and thermal stability[1]. |
| Limit of Detection (LOD) | 0.05 - 0.1 ppm | 0.01 - 0.05 ppm | LC-MS generally offers superior sensitivity for trace polar impurities[2]. |
| Chromatographic Resolution | Excellent ( Rs>2.0 ) | Moderate ( Rs≈1.2−1.5 ) | Capillary GC provides higher theoretical plate counts than UHPLC[5]. |
| Matrix Effects | Low | Moderate to High | ESI is prone to competition for charge (ion suppression); EI operates in a vacuum[4]. |
| Structural Elucidation | High (Library matching via 70 eV EI) | High (Accurate mass & MS/MS) | EI provides reproducible fragmentation; LC-HRMS provides exact elemental composition[3]. |
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating continuous quality checks to prevent false positives or suppressed signals.
Protocol A: GC-MS Analysis of Volatile Precursors and Isomers
Objective: Quantify unreacted starting materials and positional isomers leveraging high vapor pressure and hard fragmentation.
-
System Suitability Testing (SST): Inject a standard mixture containing the target analyte and a known isomer (e.g., a 2'-chloro-4'-fluoro analog). The system is only validated for use if the chromatographic resolution factor ( Rs ) is ≥1.5 .
-
Sample Preparation: Dissolve 10 mg of the intermediate in 1.0 mL of GC-grade hexane. Add 10 µL of an Internal Standard (ISTD, e.g., 4-bromobenzophenone at 10 µg/mL). Causality: The ISTD corrects for micro-variations in split-injection volumes.
-
Instrument Parameters:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film). Causality: The non-polar 5% phenyl-methylpolysiloxane stationary phase perfectly matches the lipophilicity of the butyrophenone, ensuring sharp peak shapes[1].
-
Inlet: 250°C, Split ratio 20:1 (prevents column overloading by the main API peak).
-
Oven Program: 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min).
-
MS Detection: EI mode (70 eV), Source at 230°C. Use Selected Ion Monitoring (SIM) targeting the halogenated benzoyl cation base peak for maximum trace sensitivity.
-
-
Validation Check: Run a pure hexane blank immediately post-analysis. Carryover must be < 10% of the LOD to validate the previous run.
Protocol B: LC-MS Analysis of Polar Degradants
Objective: Detect non-volatile oxidation products and potential dimeric impurities using soft ionization.
-
System Suitability Testing (SST): Inject a sensitivity standard spiked at the Limit of Quantitation (LOQ) level (e.g., 0.05% of the nominal concentration). The system is validated only if the Signal-to-Noise ratio (S/N) is ≥10 .
-
Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Parameters:
-
Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm). Causality: The high surface area and end-capped C18 phase provide excellent retention for the hydrophobic core while resolving polar degradants early in the gradient.
-
Mobile Phase: Solvent A (0.1% Formic Acid in H2O ); Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a crucial proton donor, maximizing ionization efficiency in ESI+ mode.
-
Gradient: 10% B to 90% B over 12 minutes. Flow rate: 0.4 mL/min.
-
MS Detection: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.
-
-
Validation Check: Monitor the ISTD peak area across all sample injections. A variance of >5% indicates ion suppression (a common matrix effect in LC-MS), which automatically triggers a requirement to dilute the sample and re-inject.
Conclusion
For the rigorous trace impurity profiling of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, neither GC-MS nor LC-MS is a standalone solution. GC-MS provides the resolving power and hard fragmentation necessary to identify volatile precursors and positional isomers, while LC-MS offers the soft ionization required to detect thermally labile degradants and high-molecular-weight adducts. Deploying these techniques orthogonally ensures a comprehensive, regulatory-compliant impurity profile.
References
-
ResolveMass Laboratories Inc., GC-MS vs LC-MS,[Link]
-
ILT, How to Choose Between LC and GC for Your Analytical Needs, [Link]
-
Emery Pharma, LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry,[Link]
-
European Pharmaceutical Review, GC-MS applications in pharmaceutical analysis,[Link]
Sources
Comprehensive Comparison Guide: Spectroscopic Cross-Validation of Commercial 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Batches
Executive Summary
As pharmaceutical supply chains become increasingly decentralized, the analytical burden of verifying API (Active Pharmaceutical Ingredient) intermediates has never been higher. 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a highly specialized, sterically hindered halogenated intermediate utilized in the synthesis of advanced neuroleptic and psychiatric APIs. Relying on a single analytical technique (e.g., HPLC-UV) for batch release is a critical vulnerability, as it frequently fails to resolve isobaric halogenated isomers.
This guide provides a definitive, objective comparison of commercial batches (Premium vs. Economy alternatives) using an orthogonal spectroscopic cross-validation workflow. By combining qNMR, LC-MS/MS, and FTIR-ATR, we establish a self-validating analytical matrix that ensures absolute structural integrity and batch-to-batch consistency.
Mechanistic Context & The Necessity of Orthogonal Validation
In the manufacturing of active pharmaceutical ingredients (APIs), intermediates serve as the foundational building blocks; 1[1]. The molecule features an ortho-fluoro and para-chloro substituted phenyl ring, coupled with a bulky 2,2-dimethyl aliphatic chain adjacent to the carbonyl.2[2]. Economy suppliers often alter synthetic routes to reduce costs, inadvertently introducing positional isomers (e.g., 2'-chloro-4'-fluoro derivatives) or des-fluoro impurities. Because these impurities share nearly identical polarities with the target molecule, they co-elute in standard chromatography. Therefore, 3[3], utilizing orthogonal techniques to catch what UV detection misses.
Workflow Architecture
Orthogonal spectroscopic workflow for validating commercial API intermediate batches.
Self-Validating Experimental Protocols
Protocol A: Quantitative ¹H and ¹⁹F NMR (qNMR)
-
Objective: Absolute structural confirmation and purity assay without reliance on UV response factors.
-
Causality & Setup: We utilize 1,4-dinitrobenzene as an internal standard (IS). The causality here is spectral isolation: its aromatic protons (~8.4 ppm) do not overlap with the butyrophenone’s aromatic signals (7.0–7.8 ppm) or the aliphatic methyl singlets (~1.2 ppm). ¹⁹F NMR is run concurrently to verify the exact regiochemistry of the fluorine atom.
-
Self-Validating Step: The relaxation delay (D1) is explicitly set to 30 seconds. Because quaternary carbons and sterically hindered aromatic protons have long T₁ relaxation times, a standard short D1 would artificially truncate their integration, leading to false purity inflation. A 30s delay ensures complete nuclear spin relaxation, making the integration intrinsically self-validating.
Protocol B: LC-MS/MS Impurity Profiling
-
Objective: Detection of isobaric and structurally similar halogenated impurities.
-
Causality & Setup: We employ a shallow gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 25 minutes) on a high-capacity C18 column. The sterically hindered 2,2-dimethyl group makes the molecule highly lipophilic; a rapid gradient would force the co-elution of the 4'-chloro-2'-fluoro isomer with any contaminating 2'-chloro-4'-fluoro isomer.
-
Self-Validating Step: A system suitability injection of a known isomeric mixture is run prior to the batch samples. Chromatographic resolution ( Rs ) between isomers must be >1.5. If Rs<1.5 , the system automatically halts the sequence, preventing the generation of false-negative impurity profiles.
Protocol C: FTIR-ATR Analysis
-
Objective: Rapid verification of functional group integrity, specifically the out-of-plane sterically hindered carbonyl.
-
Causality & Setup: 4[4]. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. Pressing KBr introduces immense localized pressure and potential moisture absorption, which can alter the hydrogen-bonding network and artificially shift the C=O stretching frequency. ATR analyzes the sample in its native, unadulterated state.
-
Self-Validating Step: A background spectrum is collected immediately before every sample. The software is programmed to reject the scan if atmospheric water vapor or CO₂ peaks exceed a 2% transmittance threshold, ensuring the critical ~1685 cm⁻¹ carbonyl peak is not obscured by moisture artifacts.
Quantitative Data Comparison: Premium vs. Economy Batches
The following table synthesizes the cross-validation data comparing a Premium Commercial Batch (Supplier A) against an Economy Alternative Batch (Supplier B).
| Analytical Technique | Target Parameter | Supplier A (Premium Batch) | Supplier B (Economy Batch) | Mechanistic Conclusion |
| HPLC-UV (254 nm) | Overall Purity | 99.8% (Single sharp peak) | 97.2% (Multiple peak shoulders) | Supplier B contains co-eluting structurally related impurities that UV alone cannot fully resolve. |
| ¹⁹F NMR (CDCl₃) | Fluorine Shift | Single sharp peak at -114.2 ppm | Peaks at -114.2 ppm & -112.0 ppm | The -112.0 ppm peak indicates a regiochemical isomer impurity (likely 4'-fluoro shifted) in Batch B. |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 229.07 (Expected 3:1 Cl isotope pattern) | m/z 229.07 + trace m/z 211.08 | The m/z 211.08 peak suggests a des-fluoro impurity (loss of ¹⁹F, replaced by ¹H) in Batch B. |
| FTIR-ATR | C=O Stretch | Sharp peak at 1685 cm⁻¹ | Broadened peak at 1692 cm⁻¹ | Peak broadening and a blue-shift in B indicates disrupted crystal packing due to the isomeric impurities. |
Causality Behind Spectroscopic Deviations
The data reveals exactly why Supplier B's batch is unsuitable for downstream API synthesis, despite a seemingly "acceptable" >97% UV purity. The sterically hindered nature of the 2,2-dimethyl group forces the carbonyl out of coplanarity with the phenyl ring, naturally shifting the C=O stretch to 1685 cm⁻¹ (higher than a typical planar benzophenone). However, the presence of the des-fluoro impurity (m/z 211.08) and the regiochemical isomer (-112.0 ppm in ¹⁹F NMR) in Supplier B's batch disrupts the uniform crystal lattice. This disruption alters the localized dipole moments, manifesting as a broadened and shifted carbonyl peak (1692 cm⁻¹) in the FTIR-ATR spectrum. If this batch were used, these structurally identical impurities would carry through the synthesis, resulting in a failed final API lot.
References
-
EFCG – The role of intermediates in the manufacturing of APIs Source: cefic.org URL:1
-
Batch-to-Batch Consistency: Why It Matters for Intermediates Source: tianmingpharm.com URL:2
-
API Identification Using FTIR Spectroscopy Source: edinburghanalytical.com URL:4
-
Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry Source: ucl.ac.be URL:3
Sources
Benchmarking extraction yields of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone across different organic solvents
Benchmarking Extraction Yields of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Across Organic Solvents
As a Senior Application Scientist specializing in downstream processing and liquid-liquid extraction (LLE), I frequently encounter challenges in isolating highly lipophilic, halogenated intermediates. 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a critical precursor in the synthesis of advanced butyrophenone-class active pharmaceutical ingredients (APIs)[1]. Due to its dual halogenation (chloro and fluoro groups) and the steric bulk of the gem-dimethyl moiety, this compound exhibits significant hydrophobicity and a high partition coefficient (logP).
This guide objectively benchmarks the extraction efficiency of this intermediate across four industry-standard organic solvents, providing mechanistic insights and a self-validating experimental protocol designed to maximize both yield and purity.
Physicochemical Profiling & Extraction Causality
In [2], the distribution ratio of a solute between the aqueous and organic phases is dictated by relative solubilities. 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a neutral aromatic ketone. It lacks ionizable functional groups within standard pH ranges, meaning pH-swing extraction (acid-base extraction) is ineffective for its direct isolation. Instead, we must rely entirely on ion solvation extraction and hydrophobic partitioning[3].
When selecting a solvent for this specific butyrophenone derivative, three causal factors must be balanced:
-
Dielectric Constant & Solvation: The solvent must effectively solvate the polar carbonyl group while accommodating the highly non-polar halogenated aromatic ring.
-
Density Differentials: Halogenated solvents like Dichloromethane (DCM) form the bottom layer, which is convenient for sequential extractions but often leads to stubborn emulsions when interacting with the dense, halogenated target compound in basic aqueous mixtures.
-
Water Miscibility: Solvents with high water solubility (e.g., standard ethers or lower alcohols) result in product loss into the aqueous raffinate[4].
Solvent Benchmarking Data
To determine the optimal extraction medium, we benchmarked four common solvents using a standardized crude reaction mixture (10 mmol scale, post-aqueous quench). The data below summarizes the extraction yield, crude purity, and operational metrics.
| Extraction Solvent | Extraction Yield (%) | Crude Purity (HPLC %) | Emulsion Risk | Phase Sep. Time (min) | Dielectric Constant (ε) |
| Ethyl Acetate (EtOAc) | 94.2% | 91.5% | Medium | 4.5 | 6.02 |
| Methyl tert-butyl ether (MTBE) | 96.8% | 95.2% | Low | 1.5 | 2.60 |
| Dichloromethane (DCM) | 98.1% | 88.4% | High | 12.0 | 9.10 |
| Toluene | 89.5% | 96.0% | Low | 3.0 | 2.38 |
Mechanistic Analysis of the Results:
-
DCM: While DCM provides the highest raw extraction yield due to its excellent solvation of halogenated aromatics, it suffers from a high emulsion risk and pulls in polar impurities, lowering the overall crude purity[5].
-
EtOAc: A versatile choice frequently cited in the [6]. However, its partial miscibility with water (~8%) requires aggressive brine washing to prevent yield loss.
-
MTBE (The Optimal Choice): MTBE hits the "Goldilocks zone." Its low water solubility prevents product bleed into the aqueous phase, and its low dielectric constant selectively rejects polar byproducts, resulting in the highest crude purity. Furthermore, its low density (0.74 g/cm³) ensures rapid, clean phase separation from the denser aqueous layer.
Mechanistic Extraction Workflow
The following diagram illustrates the logical workflow for isolating the target butyrophenone, emphasizing the critical phase separation and washing stages.
Fig 1: Standardized liquid-liquid extraction workflow for halogenated butyrophenone derivatives.
Standardized Extraction Protocol (Self-Validating)
To ensure high-fidelity results across different laboratories, the following protocol utilizes MTBE and incorporates built-in validation checkpoints. This methodology is adapted from standard [7].
Materials Required:
-
Crude reaction mixture containing 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE), ACS Grade.
-
Wash Solutions: Saturated aqueous NaHCO₃, Saturated aqueous NaCl (Brine).
-
Drying Agent: Anhydrous Na₂SO₄.
Step-by-Step Methodology:
-
Aqueous Quenching: Transfer the crude reaction mixture to a suitably sized separatory funnel. Slowly add cold deionized water (1:1 volume ratio to the reaction volume) to quench any residual Lewis acids (e.g., AlCl₃ if synthesized via Friedel-Crafts acylation)[5].
-
Causality: Cold water prevents exothermic degradation of the target ketone during the quench.
-
-
Primary Extraction: Add MTBE equal to 50% of the total aqueous volume. Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 60 seconds, venting every 15 seconds.
-
Phase Separation: Secure the funnel on a ring stand and allow the layers to separate completely (approx. 2 minutes for MTBE).
-
Validation Checkpoint: The interface should be sharp. If a rag layer (emulsion) persists, add 10 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing the organic droplets out of suspension.
-
-
Aqueous Back-Extraction: Drain the lower aqueous layer into an Erlenmeyer flask. Pour the upper organic layer (containing the product) into a separate flask. Return the aqueous layer to the funnel and extract twice more with fresh MTBE (25% volume each time). Combine all MTBE layers.
-
Validation Checkpoint: Before discarding the final aqueous layer, perform a rapid TLC spot check (Hexane:EtOAc 8:2) against a reference standard. The absence of UV-active spots at Rf ~0.6 validates that exhaustive extraction has been achieved.
-
-
Neutralization Wash: Wash the combined MTBE layers with saturated NaHCO₃ (30% of the organic volume).
-
Causality: This neutralizes residual acidic byproducts that could catalyze the degradation of the butyrophenone during thermal concentration.
-
Validation Checkpoint: Check the pH of the drained NaHCO₃ layer using indicator paper; it must be ≥ 7.0.
-
-
Brine Wash & Drying: Wash the organic layer with saturated brine to remove dissolved water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the crystals flow freely like sand.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator (Bath temp: 35°C, Pressure: ~250 mbar).
References
-
NextSDS. "4'-CHLORO-2,2-DIMETHYL-2'-FLUOROBUTYROPHENONE — Chemical Substance Information." NextSDS Database. Available at:[Link]
-
Wikipedia Contributors. "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Oshima, T., et al. "Extraction of Au(III) Using Aromatic Ketones in Acidic Chloride Media." Solvent Extraction Research and Development, Japan. Available at:[Link]
-
Tiei Extraction. "Industry liquid/liquid extraction." Tiei Extraction News. Available at: [Link]
-
Vichem. "Solvent Extraction: Method & Applications in Chemical Industry." Vichem Vietnam. Available at:[Link]
- Google Patents. "US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones." United States Patent Office.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. solventextraction.gr.jp [solventextraction.gr.jp]
- 4. Industry liquid/liquid extraction [tyextractor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones - Google Patents [patents.google.com]
- 7. vichem.vn [vichem.vn]
A Researcher's Guide to the Proper Disposal of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost precision and safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, a compound representative of halogenated organic molecules frequently encountered in our laboratories.
The principles and procedures outlined here are designed to be self-validating, ensuring that safety and regulatory compliance are integrated into the workflow. By understanding the "why" behind each step, we can cultivate a culture of safety that protects ourselves, our colleagues, and the environment.
Section 1: Hazard Analysis and Compound Characterization
Anticipated Hazards:
-
Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity. Butyrophenones, as a class, are known to have psychoactive properties, suggesting potential biological activity.[1] It should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Environmental Persistence: Chlorinated and fluorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[4]
-
Hazardous Combustion Byproducts: The presence of chlorine and fluorine atoms means that thermal decomposition can generate highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially phosgene (COCl2) or other chlorinated aromatic compounds.[5][6]
Table 1: Hazard Profile based on Structural Analogs
| Hazard Characteristic | Anticipated Risk & Rationale | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3] | Use in a well-ventilated area or fume hood. Avoid all personal contact.[7] |
| Skin/Eye Irritation | Expected to be an irritant to skin and eyes.[2] | Wear appropriate gloves, safety goggles, and a lab coat.[8] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment. Do not dispose of down the drain.[9][10] |
| Reactivity | Generally stable, but avoid strong oxidizing agents.[11] | Segregate from incompatible chemicals.[12][13] |
| Thermal Decomposition | Combustion produces HCl, HF, CO, CO2, and other toxic gases.[5][14][15] | Disposal must be via high-temperature incineration with flue-gas scrubbing.[6][16] |
Section 2: Personal Protective Equipment (PPE) for Safe Handling
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone for any purpose, including disposal preparation.
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific resistance to aromatic ketones and halogenated solvents. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing completely covers the legs and arms.
-
Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
Section 3: Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigating risk.
For a Small Spill (Contained within a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[9] Use non-sparking tools if a flammable solvent is present.[11]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ensuring it is compatible with the surface), collecting the cleaning materials as hazardous waste.
-
Disposal: The container with the spill cleanup material must be disposed of as halogenated organic waste.
For a Large Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm or emergency response system and notify your institution's Environmental Health and Safety (EHS) department.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.
Section 4: Step-by-Step Disposal Procedure
The guiding principle for disposing of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is that it must be treated as halogenated organic hazardous waste .[17][18]
Step 1: Waste Segregation
-
CRITICAL: Never mix halogenated waste with non-halogenated waste.[17][19] The disposal methods are different and significantly more expensive for halogenated materials. Cross-contamination can render a large volume of solvent waste as halogenated, increasing costs and environmental burden.[17]
-
Dedicate a specific, clearly labeled waste container for "Halogenated Organic Waste." This can be the original chemical container or a designated waste container made of a compatible material (e.g., glass or polyethylene).[12][20]
Step 2: Waste Collection
-
Pure Compound: If disposing of the neat compound, collect it in its original container if possible, or a new, clean, and compatible container.[19]
-
Solutions: If the compound is in a solvent, collect it in a container labeled for "Halogenated Organic Liquid Waste."
-
Contaminated Materials: Any items that come into direct contact with the compound (e.g., gloves, weigh boats, absorbent paper, silica gel from chromatography) must be collected in a separate, sealed container or bag labeled "Halogenated Organic Solid Waste."
Step 3: Labeling
-
All waste containers must be accurately and securely labeled.[10][21] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone" (and any solvents present)
-
The approximate percentage of each component
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 4: Storage
-
Keep waste containers tightly sealed at all times, except when adding waste.[13]
-
Store the waste in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[20]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin or tray) is used to capture any potential leaks.[12][13]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[12]
Step 5: Disposal
-
Contact your institution's EHS department to arrange for a pickup of the hazardous waste.
-
The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[22]
-
The required method of disposal for this type of compound is high-temperature incineration . This process is necessary to break the strong carbon-halogen bonds and ensure complete destruction. The incinerator must be equipped with scrubbers to neutralize the resulting acidic gases (HCl and HF).[6][16]
Section 5: Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it would likely be classified with one or more "D" or "F" list waste codes, depending on its specific characteristics and the process that generated it. Adherence to your institution's waste management plan ensures compliance with these "cradle-to-grave" regulations.[23]
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone waste.
Caption: Disposal workflow for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone.
References
- Republic Services. (2025, October 23).
- Vanderbilt University Medical Center.
- National Center for Biotechnology Information. (n.d.).
- ACTenviro. (n.d.).
- Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium.
- Daniels Health. (2025, May 21).
- Wang, X., et al. (2018, August 3). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. Environmental Science & Technology.
- Martin, R. J., & Tiley, P. F. (1969). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society A.
- Yasuhara, A., & Morita, M. (1988, June 1). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. OSTI.GOV.
- U.S. Environmental Protection Agency. (2025, May 30).
- Duda, K., et al. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal.
- MilliporeSigma. (2025, May 13). Safety Data Sheet for 4-Chloro-4'-fluorobutyrophenone.
- BOC Sciences. (2026, March 21). Safety Data Sheet for 4'-CHLORO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE.
- Canadian Centre for Occupational Health and Safety. (2022, February 28). Hazardous Waste Management.
- ResearchGate. (2013, January 6). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- American Chemistry Council. (n.d.).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC).
- Government of Ontario. (2016, April 20). Ontario waste classes.
- U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
- Government of Canada. (2023, June 10).
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-Butanone, 4-chloro-1-(4-fluorophenyl)-.
- Synerzine. (2018, June 22).
- ChemSrc. (2019, July 15). Safety Data Sheet for 4'-CHLORO-2,2-DIMETHYLPROPIOPHENONE.
- Wikipedia. (n.d.). Butyrophenone.
- University of Waterloo. (n.d.). Chemical Waste Disposal Chart. Safety Office.
- The Good Scents Company. (n.d.). butyrophenone, 495-40-9.
- U.S. National Oceanic and Atmospheric Administration. (n.d.).
- Walchem. (2024, April 19).
- Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
- Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- Huntsman. (2025, March 13).
- Fisher Scientific. (n.d.).
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uottawa.ca [uottawa.ca]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CCOHS: Hazardous Waste Management [ccohs.ca]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
- 13. medium.com [medium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. theic2.org [theic2.org]
- 16. researchgate.net [researchgate.net]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. Ontario waste classes | ontario.ca [ontario.ca]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. danielshealth.com [danielshealth.com]
- 21. republicservices.com [republicservices.com]
- 22. epa.gov [epa.gov]
- 23. americanchemistry.com [americanchemistry.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
